4-Phenylcoumarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZHWFFOFMSQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15185-05-4 | |
| Record name | 4-Phenylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015185054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PHENYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O55K0UYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Phytochemical Investigations of 4 Phenylcoumarins
Botanical Sources and Distribution
4-Phenylcoumarins, a class of neoflavonoids, are secondary metabolites found across various plant taxa. Their distribution is particularly notable in certain plant families, where they contribute to the plant's chemical profile and often its medicinal properties.
Plant Families (e.g., Leguminosae, Clusiaceae)
4-Phenylcoumarins are widely distributed in several plant families, most prominently the Clusiaceae (also known as Guttiferae) and the closely related Calophyllaceae . researchgate.netum.edu.my Many species within these families, particularly in the genera Calophyllum, Mesua, and Kielmeyera, are prolific producers of these compounds. acs.orgacademicjournals.orgresearchgate.net The Leguminosae (or Fabaceae) family is another significant source of neoflavonoids, including 4-phenylcoumarins. mdpi.com Additionally, species from the Rubiaceae family, such as those in the genus Exostema, have been identified as containing these compounds. thieme-connect.comchimicatechnoacta.ru Other families where these structures have been found include Passifloraceae, Thelypteridaceae, and Polypodiaceae.
Specific Plant Species Yielding 4-Phenylcoumarins
Phytochemical research has led to the isolation of a diverse array of 4-phenylcoumarins from numerous plant species. The following table highlights some specific examples.
| Plant Species | Family | Part(s) Used | Isolated 4-Phenylcoumarins (Examples) | References |
| Marila pluricostata | Clusiaceae | Leaves | Mammea-type coumarins, including three new compounds: 5-hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydro-8H-pyrano-[2,3-f]chromen-2-one, 5-hydroxy-8,8-dimethyl-4-phenyl-6-propionyl-9,10-dihydro-8H-pyrano-[2,3-f]chromen-2-one, and 5,7-dihydroxy-8-(3-methylbut-2-enyl)-4-phenylchromen-2-one. | researchgate.netacs.orgacs.org |
| Mesua elegans | Clusiaceae | Bark | Mesuagenin A, B, C, and D; Mammea A/BA; DMDP-1 & DMDP-2. | Current time information in Bangalore, IN.rotachrom.com |
| Calophyllum dispar | Clusiaceae | Bark, Fruits | Disparinols A and B; Isodisparinols A and B; various 4-phenylfuranocoumarins. | gilson.comresearchgate.net |
| Exostema caribaeum | Rubiaceae | Stem Bark | Glycosidic forms such as 5-O-β-D-glucopyranosyl-7-methoxy-3′,4′-dihydroxy-4-phenylcoumarin, 5-O-β-D-galactopyranosyl-7-methoxy-3′,4′-dihydroxy-4-phenylcoumarin, and various oxidocoumarins. | thieme-connect.comgilson.comacs.org |
| Polygonum multiflorum | Polygonaceae | Hairy Roots | Biotransformed glycosides, including the novel 6-chloro-4-phenylcoumarin 7-O-β-d-glucopyranoside and 7-hydroxy-4-phenylcoumarin-5-O-β-D-glucopyranoside. | academicjournals.orgsemanticscholar.orgcapes.gov.br |
| Mesua ferrea | Calophyllaceae | Flowering Buds, Seeds | Mesuaferols A–C, Mesuol (B97887), Mesuagin, Mammeisin. | semanticscholar.orgiomcworld.com |
| Kielmeyera coriacea | Calophyllaceae | Not specified | Ponnalide, Mammea A/AD cyclo D. | academicjournals.org |
Isolation Methodologies for Natural 4-Phenylcoumarins
The extraction and purification of 4-phenylcoumarins from complex plant matrices involve a series of chromatographic and separation techniques. The initial step is typically solvent extraction from the dried and powdered plant material. Solvents such as methanol (B129727), dichloromethane, or acetone (B3395972) are commonly employed. acs.orgsemanticscholar.orgscribd.com
Following extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, a methanolic extract might be partitioned with ethyl acetate (B1210297) and water. acs.org In some cases, bioassay-guided fractionation is used, where the extract is separated into fractions that are tested for a specific biological activity, allowing researchers to focus purification efforts on the active fractions. acs.orgthieme-connect.comscite.ai
A variety of chromatographic techniques are essential for the isolation of individual compounds:
Column Chromatography (CC): This is a fundamental technique using stationary phases like silica (B1680970) gel or Sephadex LH-20. thieme-connect.comacs.org Elution is performed with a gradient of solvents, such as n-hexane and ethyl acetate, to separate compounds based on their affinity for the stationary phase. e-nps.or.kr
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of solid supports, thereby preventing irreversible adsorption and degradation of valuable compounds. iomcworld.comresearchgate.net CPC utilizes a centrifugal field to hold a liquid stationary phase while a liquid mobile phase is pumped through, partitioning the solutes between the two immiscible phases. rotachrom.comgilson.com This method has been successfully used for the purification of 4-phenylcoumarins from Mesua elegans. um.edu.my It is particularly advantageous for large-scale separation, yielding high recovery rates of over 90%. gilson.comiomcworld.com
High-Performance Liquid Chromatography (HPLC): Often used as a final purification step, preparative or semi-preparative HPLC provides high resolution to separate closely related isomers or compounds with minor structural differences. um.edu.mythieme-connect.com
Other Techniques: Preparative Thin-Layer Chromatography (TLC) and recrystallization are also employed to obtain pure crystalline compounds. acs.orgscribd.com
Identification and Structural Elucidation of Novel 4-Phenylcoumarin Natural Products
Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of modern spectroscopic methods that provide detailed information about the molecule's connectivity, functional groups, and spatial arrangement.
Advanced Spectroscopic Techniques in Structural Characterization (e.g., 1D and 2D NMR, HRMS, UV, IR, LC-DAD-MSn, GC-MS)
The structural elucidation of novel 4-phenylcoumarins relies on a suite of powerful analytical techniques.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is critical for determining the exact molecular weight and, consequently, the molecular formula of a new compound. researchgate.netacs.orgmeasurlabs.comunesa.ac.id Techniques like Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MSn) provide UV spectra and fragmentation patterns, which offer initial structural clues and help in the dereplication of known compounds from complex extracts. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure determination.
1D NMR: Proton (¹H) NMR provides information on the number and types of protons and their neighboring environments, while Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, C). um.edu.myunesa.ac.id
2D NMR: These experiments establish the connectivity within the molecule. Correlation Spectroscopy (COSY) shows proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows long-range correlations between protons and carbons (typically 2-3 bonds away), allowing the assembly of the complete carbon skeleton and the placement of substituents. um.edu.myacademicjournals.orgunesa.ac.id The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space correlations between protons, which is vital for determining relative stereochemistry. um.edu.my
Vibrational and Electronic Spectroscopy:
Infrared (IR) Spectroscopy: IR analysis identifies key functional groups present in the molecule, such as hydroxyl (-OH) groups and the characteristic α,β-unsaturated lactone carbonyl (C=O) group of the coumarin (B35378) core, which typically shows an absorption band around 1700–1750 cm⁻¹. researchgate.netacs.orgscribd.com
Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy helps to identify the chromophore system. The this compound core exhibits characteristic absorption maxima, which can shift depending on the substitution pattern on the aromatic rings. researchgate.netacs.org
The combination of these techniques allows for the unambiguous identification and complete structural assignment of new this compound natural products. um.edu.myresearchgate.netsemanticscholar.org
Stereochemical Assignment Approaches
For 4-phenylcoumarins that contain chiral centers, determining the absolute and relative stereochemistry is a critical final step in structural elucidation.
X-ray Crystallography: The most definitive method for determining the three-dimensional structure, including the absolute stereochemistry of a chiral molecule, is single-crystal X-ray diffraction analysis. mdpi.comrsc.org If a suitable single crystal of the natural product can be grown, this technique provides an unambiguous structural assignment. chimicatechnoacta.ru In cases where the natural product itself does not crystallize well, a crystalline derivative, such as an ester, can be synthesized and analyzed. mdpi.com The structure and stereochemistry of various complex coumarin adducts have been confirmed using this method. rsc.orgbeilstein-journals.org
NMR Spectroscopy: 2D NMR techniques, particularly NOESY (or its rotating-frame equivalent, ROESY), can be used to determine the relative stereochemistry by observing spatial proximities between protons in the molecule. mdpi.com
Optical Rotation: The specific optical rotation of a chiral compound, measured with a polarimeter, indicates the direction in which it rotates plane-polarized light. While not sufficient on its own to assign absolute configuration, it is a key characteristic of a chiral molecule and can be compared with literature values for known compounds or with data from computational calculations. scribd.com
Computational Methods: In recent years, computational approaches, such as comparing experimentally obtained Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra with spectra calculated for possible stereoisomers using methods like Density Functional Theory (DFT), have become powerful tools for assigning absolute configuration, especially when X-ray crystallography is not feasible. semanticscholar.orgmdpi.com
Synthetic Methodologies for 4 Phenylcoumarin and Its Derivatives
Classical Synthetic Approaches
Traditional methods for synthesizing 4-phenylcoumarins often involve named reactions that have been refined over many years. These include acid-catalyzed condensations, rearrangements, and olefination reactions.
Pechmann Reaction and its Variations
The Pechmann reaction, or Pechmann condensation, is a cornerstone in coumarin (B35378) synthesis and is widely applied to produce 4-phenylcoumarins. rsc.orgrsc.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester, such as ethyl benzoylacetate, in the presence of an acid catalyst. rsc.orgarkat-usa.org The mechanism is initiated by the formation of an ester or by a Michael-type addition, followed by cyclization and dehydration to yield the coumarin ring. nih.gov
The choice of catalyst is crucial and can influence reaction conditions and yields. While classical catalysts include strong acids like sulfuric acid, phosphorus pentoxide, and aluminum chloride, these often require harsh conditions and can be corrosive. researchgate.net Variations of the Pechmann reaction have been developed to address these limitations. For instance, the use of milder catalysts and solvent-free conditions has been explored to improve the efficiency and environmental footprint of the synthesis. nih.govorganic-chemistry.org
The reaction's success is dependent on the reactivity of both the phenol and the β-ketoester. arkat-usa.orgwikipedia.org Highly activated phenols, such as resorcinol, can undergo the reaction under milder conditions compared to less reactive phenols. rsc.org
A variation known as the Simonis chromone (B188151) cyclization occurs when phosphorus pentoxide is used as the condensing agent, which can lead to the formation of chromones instead of coumarins. rsc.org
Table 1: Examples of Catalysts Used in Pechmann Reaction for 4-Arylcoumarin Synthesis
| Catalyst | Reaction Conditions | Reference |
| Sulfuric Acid | Traditional, often harsh conditions | researchgate.net |
| Phosphorus Pentoxide | Can lead to Simonis chromone cyclization | rsc.orgresearchgate.net |
| Aluminum Chloride | Lewis acid catalyst | researchgate.net |
| p-Toluenesulfonic acid | Used in solvent-free grinding technique | researchgate.net |
| Montmorillonite clay | Solid acid catalyst | researchgate.net |
| Bismuth(III) chloride | Efficient under solvent-free conditions | researchgate.net |
Perkin Condensation Applications
The Perkin reaction provides another classical route to coumarins, including the 4-phenyl substituted variants. researchgate.net This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. rasayanjournal.co.insciepub.comnih.gov For the synthesis of 4-phenylcoumarins, the Perkin condensation is applied to o-hydroxybenzophenones, which react with acetic anhydride and sodium acetate (B1210297) as the catalyst. researchgate.net
The reaction proceeds through an aldol-type condensation of the aromatic aldehyde and the acid anhydride. rasayanjournal.co.in The mechanism, while widely studied, has several proposed versions, including one that involves decarboxylation without the transfer of the acetic group. rasayanjournal.co.in The initial step involves the formation of a carbanion from the anhydride, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration and cyclization lead to the formation of the α,β-unsaturated acid, which in the case of appropriate starting materials, yields the coumarin ring. arkat-usa.org
Wittig Reaction Strategies
The Wittig reaction, a powerful tool for alkene synthesis, has been adapted for the formation of the coumarin ring system. arkat-usa.org This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). nih.gov For the synthesis of 4-phenylcoumarins, the strategy typically employs the reaction of an o-hydroxybenzophenone with an ethoxycarbonyl triphenylphosphorane. researchgate.net
The synthesis of the necessary phosphonium ylide is a two-step process, starting with the SN2 reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base like n-butyllithium to form the ylide. libretexts.orgyoutube.com The ylide then reacts with the carbonyl group of the o-hydroxybenzophenone. The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the desired alkene (the coumarin double bond) and triphenylphosphine oxide. nih.govlibretexts.orgnih.govlibretexts.org
Intramolecular Wittig reactions have also been developed for coumarin synthesis. researchgate.netorganic-chemistry.orgrsc.org This approach can offer advantages in terms of regioselectivity and reaction conditions. organic-chemistry.orgrsc.org
Houben-Hoesch Reaction for 4-Phenylcoumarin Synthesis
The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones and is particularly useful for preparing the precursors required for this compound synthesis. wikipedia.orgresearchgate.netthermofisher.com The reaction involves the acylation of an electron-rich aromatic compound, such as a phenol, with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride. wikipedia.orgthermofisher.com
Specifically, to generate a precursor for this compound, a phenol can be reacted with benzoylacetonitrile (B15868) using a catalyst system like zinc chloride and hydrogen chloride. researchgate.net This produces a 2-hydroxy-phenyl ketone, which can then be cyclized to form the this compound ring through other methods. researchgate.net The Houben-Hoesch reaction itself does not directly yield the coumarin but is a critical step in a multi-step synthesis. The electrophilic species in this reaction is believed to be of the type R-C+=NHCl−. wikipedia.org
Arylation Techniques for Coumarin Scaffolds
The introduction of a phenyl group at the C-4 position of a pre-formed coumarin ring is a versatile strategy for synthesizing 4-phenylcoumarins. This is often achieved through transition-metal-catalyzed cross-coupling reactions. rsc.org
The Suzuki reaction is a prominent method, involving the palladium-catalyzed coupling of a 4-halocoumarin or a 4-triflyloxycoumarin with an arylboronic acid. researchgate.net This approach allows for the introduction of a wide variety of substituted phenyl groups at the 4-position. rsc.org Similarly, Negishi-type coupling reactions, which utilize organozinc reagents, have also been employed. researchgate.net
Another approach is the Heck-type reaction, which can be used for the direct arylation of coumarins or their precursors. rsc.org For instance, the palladium-catalyzed oxidative Heck reaction can be used to couple coumarins with arylboronic acids. thermofisher.com Research has also explored the direct C-H arylation of the coumarin ring, which represents a more atom-economical approach. thermofisher.com
Modern and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for the synthesis of 4-phenylcoumarins. These modern approaches focus on reducing waste, avoiding hazardous reagents, and simplifying reaction procedures.
Key developments in this area include:
Solvent-Free Synthesis : Performing reactions without a solvent, often with the aid of grinding or ball milling, minimizes volatile organic compound emissions and simplifies product purification. nih.govorganic-chemistry.orgresearchgate.netrsc.org The Pechmann condensation, for example, has been successfully carried out under solvent-free conditions using catalysts like p-toluenesulfonic acid. organic-chemistry.orgresearchgate.net
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.netnih.govrasayanjournal.co.innih.govresearchgate.netui.ac.idresearchgate.netmdpi.com Microwave-assisted Pechmann and Knoevenagel condensations have been reported for the efficient synthesis of coumarin derivatives. researchgate.netnih.govrasayanjournal.co.innih.gov
Use of Greener Catalysts : There is a growing interest in using solid acid catalysts, ionic liquids, and biodegradable catalysts to replace traditional corrosive and hazardous acids. nih.govresearchgate.netmdpi.comchesci.comijnrd.org For instance, catalysts like Amberlyst-15, zeolites, and various metal halides have been employed in solvent-free Pechmann reactions. nih.govmdpi.com Ionic liquids have also been shown to enhance the activity of metal triflates in the synthesis of 4-phenylcoumarins. researchgate.net
One-Pot Syntheses : Combining multiple reaction steps into a single procedure without isolating intermediates can improve efficiency and reduce waste. rsc.orgrsc.orgnih.govresearchgate.netrsc.orgresearchgate.netmdpi.com One-pot methods for the synthesis of 4-phenylcoumarins have been developed using reagents like phenylpropiolic acid and phenols in the presence of catalysts like thallium(III) acetate in polyphosphoric acid. rsc.orgrsc.orgresearchgate.netresearchgate.net
Catalyst-Free Conditions : In some cases, reactions can be carried out under catalyst-free conditions, often facilitated by microwave irradiation or by designing highly reactive starting materials. nih.govmdpi.com
Table 2: Comparison of Modern Synthetic Approaches for Coumarins
| Methodology | Advantages | Example Application | Reference |
| Solvent-Free Synthesis | Reduced waste, simplified work-up, environmentally friendly. | Pechmann condensation with solid acid catalysts. | organic-chemistry.orgresearchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Pechmann condensation using Lewis acids. | researchgate.netrasayanjournal.co.inui.ac.id |
| Greener Catalysts | Less corrosive, reusable, reduced environmental impact. | Use of Amberlyst-15 or zeolites in Pechmann reaction. | mdpi.com |
| One-Pot Synthesis | Increased efficiency, reduced waste from intermediate isolation. | Synthesis from phenylpropiolic acid and phenols. | rsc.orgrsc.orgresearchgate.netresearchgate.net |
| Catalyst-Free Conditions | Avoids catalyst cost and potential contamination of the product. | Three-component domino reaction under microwave irradiation. | nih.govmdpi.com |
Direct Esterification with Phenylpropiolic and Cinnamic Acids
A primary method for synthesizing 4-phenylcoumarins involves the direct esterification of phenols with phenylpropiolic acid. This reaction is often catalyzed by an acid. Similarly, the reaction of phenols with cinnamic acids leads to the formation of the related 3,4-dihydro-4-phenylcoumarins. conicet.gov.ar
One notable approach employs a recyclable Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) as a heterogeneous catalyst. conicet.gov.ar This method allows for the single-step synthesis of 4-phenylcoumarins from phenols and phenylpropiolic acid under solvent-free conditions at 130°C. This process is efficient, with reaction times of approximately 2 hours, and provides good to very good yields, typically ranging from 61% to 90%, without the formation of significant secondary products. conicet.gov.ar
Another strategy for creating functionalized coumarins involves the oxidative cyclization of substituted phenylacrylic acids (cinnamic acids). This transformation can be mediated by a combination of phenyliodine diacetate (PIDA) and iodine (I₂), utilizing irradiation to promote the formation of the C-O bond, with yields reported between 41% and 92%. nih.gov
Table 1: Direct Esterification for this compound Synthesis
| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenols, Phenylpropiolic Acid | Preyssler Heteropolyacid | Solvent-free, 130°C, 2h | 4-Phenylcoumarins | 61-90% | conicet.gov.ar |
| Substituted Phenylacrylic Acids | PIDA / I₂, Irradiation | Not specified | Functionalized Coumarins | 41-92% | nih.gov |
One-Pot Synthetic Procedures
One-pot syntheses offer an efficient route to 4-phenylcoumarins by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates. A significant example is the reaction of phenylpropiolic acid with various phenols in the presence of polyphosphoric acid (PPA) and thallium(III) acetate [Tl(OAc)₃]. rsc.orgrsc.orgresearchgate.net This method has been shown to produce 4-phenylcoumarins in good yields, successfully diverting the reaction pathway from the formation of flavones, which can be a competing product under certain conditions. researchgate.net The reaction proceeds through the preferential formation of a vinyl cation intermediate, facilitated by the thallium(III) species. researchgate.net
Derivatives, such as 3-functionalized 4-hydroxycoumarins, can also be synthesized efficiently through one-pot, three-component domino reactions under catalyst-free and microwave irradiation conditions. mdpi.comnih.gov
Table 2: One-Pot Synthesis of 4-Phenylcoumarins using Phenylpropiolic Acid and Phenols
| Phenol Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenol | This compound | 60 | researchgate.net |
| Resorcinol | 7-Hydroxy-4-phenylcoumarin (B181766) | 70 | researchgate.net |
| Hydroquinone | 6-Hydroxy-4-phenylcoumarin | 65 | researchgate.net |
| m-Cresol | 7-Methyl-4-phenylcoumarin | 65 | researchgate.net |
| p-Cresol | 6-Methyl-4-phenylcoumarin | 60 | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed reactions with aromatic boronic acid)
Transition metal catalysis provides powerful and versatile tools for the synthesis of 4-phenylcoumarins. Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki cross-coupling reaction, for instance, effectively couples 4-tosylcoumarin with various arylboronic acids to yield 4-arylcoumarins. researchgate.net Optimal conditions for this reaction have been identified as using a PdCl₂(PPh₃)₂ catalyst in tetrahydrofuran (B95107) (THF) at 60°C with sodium carbonate (Na₂CO₃) as the base. It has been observed that arylboronic acids bearing electron-donating groups tend to provide better yields. researchgate.net
Another palladium-catalyzed method is the oxidative Heck coupling reaction, which directly couples coumarins with arylboronic acids. nih.gov This protocol demonstrates good tolerance for a range of functional groups, including methoxy (B1213986), diethylamino, nitro, and chloro groups, affording 4-arylcoumarins in moderate to excellent yields. nih.gov
Beyond palladium, other transition metals like copper, nickel, rhodium, and gold have also been employed in the synthesis of 4-arylcoumarins. mdpi.comresearchgate.net For example, copper-catalyzed arylation of 4-hydroxycoumarin (B602359) with phenylboronic acids presents an alternative route. researchgate.net Nickel-catalyzed cross-coupling reactions have also been developed, allowing for the direct reaction of 4-mesylcoumarins with aryl halides. researchgate.net These diverse catalytic systems highlight the broad scope of transition metal-mediated strategies for constructing the this compound core. mdpi.com
Table 3: Examples of Transition Metal-Catalyzed Syntheses of 4-Arylcoumarins
| Coupling Partners | Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| 4-Tosylcoumarin, Arylboronic acids | PdCl₂(PPh₃)₂ / Na₂CO₃ | Suzuki Coupling | Better yields with electron-donating groups | researchgate.net |
| Coumarins, Arylboronic acids | Palladium catalyst | Oxidative Heck Coupling | Tolerates various functional groups | nih.gov |
| 4-Hydroxycoumarin, Phenylboronic acids | Copper catalyst | Arylation | Alternative to palladium catalysis | researchgate.net |
| 4-Mesylcoumarins, Aryl halides | Nickel catalyst | Cross-Coupling | Direct coupling with aryl halides | researchgate.net |
| Phenolic Acetates, Acrylates | Rhodium catalyst | C-H Bond Activation | Works with electron-withdrawing groups | mdpi.com |
Solvent-Free and Green Chemistry Approaches
In line with the principles of green chemistry, several environmentally friendly methods for synthesizing coumarins have been developed. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. eurekalert.orgeurekaselect.comresearchgate.net
Solvent-free synthesis is a key green strategy. For example, 4-phenylcoumarins can be prepared through the direct esterification of phenols with phenylpropiolic acid using a recyclable Preyssler heteropolyacid catalyst without any solvent. conicet.gov.ar Another solvent-free method involves the Pechmann condensation, where phenols and β-ketoesters are reacted in the presence of a solid acid catalyst like sulfamic acid or under grindstone chemistry conditions with phosphorus pentoxide. arkat-usa.orgresearchgate.net These methods not only avoid the use of potentially harmful organic solvents but can also simplify product work-up procedures. organic-chemistry.orgresearchgate.net
Other green chemistry techniques applied to coumarin synthesis include the use of ultrasound or microwave irradiation to accelerate reactions, and the application of alternative solvent systems like ionic liquids and deep eutectic solvents. eurekalert.orgeurekaselect.comresearchgate.netnih.gov These methods often lead to higher yields, enhanced product purity, and reduced energy consumption compared to conventional synthetic protocols. eurekalert.orgresearchgate.net
Derivatization Strategies for this compound Analogues
The modification of the this compound scaffold is crucial for developing analogues with tailored properties. Strategies primarily focus on altering the hydroxyl groups or substituting the aromatic rings.
Hydroxyl Group Modifications
The hydroxyl group, particularly when present at the C-4 or C-7 positions of the coumarin core, serves as a versatile handle for derivatization. A common modification is esterification. For instance, the hydroxyl group of 7-hydroxy-4-methylcoumarin can be reacted with cinnamoyl chloride to form coumarin-cinnamic acid hybrids. nih.gov This involves converting cinnamic acid to its more reactive acid chloride form using thionyl chloride before the esterification step. nih.gov Similarly, prenyl groups can be attached to 7-hydroxycoumarin. researchgate.net
Methylation is another key modification strategy. The phenolic hydroxyl groups on 6,7-dihydroxycoumarin or 7,8-dihydroxycoumarin derivatives can be methylated using reagents like methyl iodide with a base such as sodium carbonate or sodium hydride. nih.gov
Furthermore, the 4-hydroxycoumarin unit is a common starting point for more complex syntheses. It can be acylated to produce 3-acetyl-4-hydroxycoumarin, which can then be coupled with other molecules, such as aminophenols, to create more elaborate structures. nih.govresearchcommons.org These modifications of hydroxyl groups are instrumental in building diverse libraries of this compound analogues.
Aromatic Ring Substitutions
Introducing substituents onto the aromatic rings of the this compound structure is a fundamental strategy for creating analogues. This can be achieved either by using pre-substituted starting materials or by direct substitution on the formed coumarin ring.
The synthesis of 4-phenylcoumarins often starts with substituted phenols, which directly incorporates desired functional groups into the final product's aromatic ring. conicet.gov.ar For example, using m-cresol (B1676322) instead of phenol in a one-pot synthesis with phenylpropiolic acid yields 7-methyl-4-phenylcoumarin. researchgate.net
Direct electrophilic aromatic substitution on the coumarin nucleus is also a viable method. A notable example is the bromination of 7-hydroxy-4-methylcoumarin. nih.gov Using bromine in glacial acetic acid allows for the introduction of bromine atoms onto the aromatic ring, leading to products like 3,6,8-tribromo-7-hydroxy-4-methylcoumarin. nih.gov The presence of certain substituents, such as a chlorine atom at the C-6 position of 4-hydroxy-3-phenylcoumarins, has been noted in the literature, suggesting the synthesis of such halogenated derivatives is of interest. nih.gov These substitution patterns are critical for exploring the structure-activity relationships of this compound derivatives.
Heterocyclic Ring Incorporations (e.g., thiazole (B1198619), triazole)
The incorporation of heterocyclic rings, such as thiazole and triazole, into the this compound scaffold is a significant strategy in medicinal chemistry to generate novel hybrid molecules. This approach combines the pharmacophoric features of both the coumarin nucleus and the appended heterocycle, often leading to compounds with enhanced or novel biological activities.
Thiazole Ring Incorporation
The synthesis of coumarin-thiazole hybrids can be effectively achieved by constructing the thiazole ring from a coumarin precursor. A common method involves the use of 3-acetylcoumarin (B160212) thiosemicarbazones as key intermediates. researchgate.net These thiosemicarbazones can undergo cyclization with various reagents to yield different thiazole-based structures. For instance, reaction with ethyl 2-chloroacetate leads to the formation of 4-thiazolidinone (B1220212) derivatives, while reaction with 2-bromo-1-phenylethanone yields 4-phenylthiazoles attached to the coumarin core. researchgate.net This synthetic route provides a versatile platform for creating a library of coumarin-thiazole conjugates. researchgate.net The thiazole ring itself is a crucial scaffold in numerous FDA-approved drugs and is known to confer a wide range of biological activities. sciencescholar.usjpionline.org The Hantzsch reaction is a classical and widely adapted method for synthesizing the thiazole ring, which can also be applied in this context. sciencescholar.usjpionline.org
Table 1: Synthesis of Coumarin-Thiazole Derivatives from 3-Acetylcoumarin Thiosemicarbazone This table is based on data from the synthesis of thiazole derivatives containing a coumarin moiety. researchgate.net
| Starting Intermediate | Cyclizing Reagent | Resulting Heterocyclic Product |
|---|---|---|
| 3-Acetylcoumarin thiosemicarbazone | Ethyl 2-chloroacetate | Coumarin-4-thiazolidinone derivative |
| 3-Acetylcoumarin thiosemicarbazone | 1-Chloropropan-2-one | Coumarin-4-methylthiazole derivative |
| 3-Acetylcoumarin thiosemicarbazone | 2-Bromo-1-phenylethanone (Phenacyl bromide) | Coumarin-4-phenylthiazole derivative |
Triazole Ring Incorporation
The integration of triazole moieties, particularly 1,2,3-triazoles, with the coumarin structure is frequently accomplished using the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction involves the coupling of a terminal alkyne with an azide. In the context of coumarin chemistry, O-propargylated or N-propargylated coumarins serve as the alkyne component. nih.gov These precursors are reacted with a variety of organic azides in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to produce the desired coumarin-1,2,3-triazole conjugates in good yields. nih.govmdpi.com
The synthesis of 1,2,4-triazole (B32235) derivatives linked to a coumarin has also been extensively explored. One approach involves a multi-step synthesis starting from substituted salicylaldehydes, which are converted to coumarin-3-carbohydrazides. These intermediates are then treated with carbon disulfide and subsequently hydrazine (B178648) hydrate (B1144303) to construct the 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl moiety at the C-3 position of the coumarin ring. nih.gov Another method involves the nucleophilic substitution reaction between a 4-(chloromethyl)coumarin derivative and a pre-formed 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol in the presence of a base like potassium carbonate. biointerfaceresearch.com
Table 2: Synthetic Approaches for Coumarin-Triazole Hybrids This table summarizes various methods for synthesizing coumarin-triazole conjugates. nih.govmdpi.comnih.govbiointerfaceresearch.com
| Triazole Type | Key Coumarin Precursor | Key Reagent(s) | Reaction Type |
|---|---|---|---|
| 1,2,3-Triazole | O-propargylated coumarin | Organic azide, CuSO₄, Sodium ascorbate | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| 1,2,3-Triazole | N-propargylated coumarin | Organic azide, CuSO₄, Sodium ascorbate | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| 1,2,4-Triazole | Coumarin-3-carbohydrazide | CS₂, Hydrazine hydrate | Ring formation from hydrazide |
| 1,2,4-Triazole | 4-(Chloromethyl)-6,8-dimethylcoumarin | 4-Ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol, K₂CO₃ | Nucleophilic substitution |
Prenylation and Geranylation Reactions
Prenylation, the attachment of a five-carbon isoprenoid unit (prenyl group), and the related geranylation (a ten-carbon unit), are important modifications in natural product biosynthesis and synthetic chemistry. These lipophilic groups can significantly alter the physicochemical properties and biological activity of the parent molecule. Naturally occurring prenylated 4-phenylcoumarins, such as those belonging to the mammea and mesuol (B97887) types, have been isolated from various plant species. nih.govresearchgate.net
Synthetic approaches to introduce these groups onto the coumarin scaffold have been developed. A direct method for the prenylation of coumarins involves the use of 2-methyl-3-butene-2-ol as the prenylating agent in the presence of a Lewis acid catalyst like boron trifluoride. researchgate.net This reaction can introduce the prenyl group onto the coumarin nucleus, typically at the C-3 position, yielding 3-prenylcoumarin derivatives. researchgate.net While many studies report the isolation of naturally occurring prenylated 4-phenylcoumarins, such as kielcoumarin A and kielcoumarin B, detailed synthetic routes for the geranylation of the this compound core specifically are less commonly reported in the surveyed literature. nih.gov The primary focus has often been on direct prenylation or the isolation of more complex, naturally prenylated structures. nih.govresearchgate.net
Table 3: Example of a Direct Prenylation Reaction of Coumarin This table illustrates a general method for the synthesis of 3-prenylcoumarins. researchgate.net
| Substrate Class | Prenylating Agent | Catalyst | Product Class |
|---|---|---|---|
| Hydroxylated/Alkoxylated Coumarins | 2-Methyl-3-butene-2-ol | Boron trifluoride (BF₃) | 3-Prenylcoumarins |
Biological Activities and Pharmacological Potentials of 4 Phenylcoumarins
Anticancer and Cytotoxic Activities
4-Phenylcoumarins have demonstrated significant potential as anticancer agents, with various derivatives showing cytotoxic effects against a range of cancer cell lines.
The cytotoxic effects of 4-phenylcoumarins have been evaluated against numerous human cancer cell lines. Studies have shown that these compounds can induce cell death in a time- and dose-dependent manner. plos.org
Geranylated 4-phenylcoumarins, specifically DMDP-1 and DMDP-2 isolated from Mesua elegans, have been tested against a panel of cancer cell lines. DMDP-1 was found to be most effective against PC-3 prostate cancer cells with an IC₅₀ value of 9.0 μM, while DMDP-2 showed the highest potency in DU 145 prostate cancer cells with an IC₅₀ of 24.0 μM. plos.orgresearchgate.net These compounds were also tested on other cell lines including cervical (Ca Ski, HeLa), oral (HSC4), breast (MCF7, MDA-MB-231), liver (HepG2), and lung (A549, SKU-L1) cancer cells. researchgate.net
A series of 3,4-diarylcoumarins were synthesized and evaluated for their in-vitro cytotoxic activity in A549 lung and PC-3 prostate cancer cell lines. iiarjournals.org Among these, 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin (4f) exhibited the highest cytotoxicity in the A549 cell line with a CC₅₀ of 13.5 µM. iiarjournals.orgnih.gov This compound was found to induce cell cycle arrest, loss of mitochondrial membrane potential, and an increase in reactive oxygen species (ROS), leading to apoptotic cell death. iiarjournals.orgiiarjournals.org
Eleven 4-phenylcoumarins isolated from the flowering buds of Mesua ferrea were evaluated for their cytotoxicity against HepG2, MCF-7, and HeLa cancer cell lines. researchgate.net The compounds demonstrated strong activity against MCF-7 and HeLa cells, with IC₅₀ values ranging from 3.21-13.54 μM and 4.69-14.47 μM, respectively. Most of these compounds showed moderate cytotoxic activities against HepG2 cell lines. researchgate.net
The antiproliferative effects of hydroxylated 3-phenylcoumarins were tested on human promyelocytic leukemia HL-60 and human lung adenocarcinoma epithelial A549 cells. One compound bearing a 6-methoxy-7-hydroxy substituent on the coumarin (B35378) ring and a 4-hydroxy on the phenyl group was identified as the most potent, with an IC₅₀ value of 7.5 µM. sci-hub.st
The following table summarizes the cytotoxic activities of various 4-phenylcoumarin derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/CC₅₀) | Reference(s) |
| DMDP-1 | PC-3 (Prostate) | 9.0 μM | plos.orgresearchgate.net |
| DMDP-2 | DU 145 (Prostate) | 24.0 μM | plos.orgresearchgate.net |
| 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin (4f) | A549 (Lung) | 13.5 µM | iiarjournals.orgnih.gov |
| Mesuaferols and other 4-phenylcoumarins | MCF-7 (Breast) | 3.21-13.54 μM | researchgate.net |
| Mesuaferols and other 4-phenylcoumarins | HeLa (Cervical) | 4.69-14.47 μM | researchgate.net |
| Hydroxylated 3-phenylcoumarin (B1362560) | HL-60 (Leukemia) | 7.5 µM | sci-hub.st |
| Hydroxylated 3-phenylcoumarin | A549 (Lung) | 7.5 µM | sci-hub.st |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22) | COLO205 (Colon) | 0.32 μM | mdpi.com |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22) | H460 (Lung) | 0.89 μM | mdpi.com |
Research has also extended to in vivo models to assess the anticancer potential of 4-phenylcoumarins. One notable study investigated the effects of Calocoumarin-A, a this compound isolated from Calophyllum inophyllum. This compound demonstrated a significant inhibitory effect on mouse skin tumor promotion in a two-stage carcinogenesis test. nih.govdoc-developpement-durable.org These findings suggest that 4-phenylcoumarins could be valuable as potential cancer chemopreventive agents. nih.gov
The cancer chemopreventive potential of 4-phenylcoumarins has been a subject of scientific inquiry. A study focusing on ten 4-phenylcoumarins from Calophyllum inophyllum examined their ability to inhibit the Epstein-Barr virus early antigen (EBV-EA) activation, a marker for potential anti-tumor-promoting activity. nih.gov All tested compounds showed inhibitory activity against EBV without exhibiting cytotoxicity. nih.govdoc-developpement-durable.org Calocoumarin-A was the most potent among the tested compounds. nih.gov These results indicate that certain 4-phenylcoumarins could serve as valuable cancer chemopreventive agents. researchgate.netnih.gov
Antiviral Activities
In addition to their anticancer properties, 4-phenylcoumarins have been recognized for their antiviral activities, particularly against the Human Immunodeficiency Virus (HIV) and Hepatitis A Virus (HAV).
Several 4-phenylcoumarins have been identified as inhibitors of HIV replication. researchgate.netthieme-connect.com A series of these compounds were synthesized and evaluated for their activity against HIV-1 and HIV-2. nih.gov The hydrazone compound 8b and the ethylthiosemicarbazide derivative 4c demonstrated the most significant inhibitory activity against wild-type HIV-1. nih.gov Further studies showed that compound 8b had a comparable inhibitory effect on HIV-1 reverse transcriptase (RT) to the reference drug Efavirenz, with an IC₅₀ of 9.01 nM. nih.gov
Natural 4-phenylcoumarins isolated from Marila pluricostata have also been evaluated for their anti-HIV activity. researchgate.netnih.gov Two derivatives, disparinol A and isodispar B, showed high inhibitory efficacy towards the transcription factor NF-κB and the trans-activator of transcription (Tat) protein, both of which are crucial for HIV transcription. researchgate.net Mesuol (B97887), another naturally occurring this compound, was found to suppress HIV-1 replication in Jurkat T cells by targeting the NF-κB pathway. nih.gov It specifically inhibits the phosphorylation and transcriptional activity of the NF-κB p65 subunit. nih.gov
The anti-HIV activity of these compounds is often linked to the inhibition of viral transcription. researchgate.netnih.gov The dual inhibition of both NF-κB and Tat by some 4-phenylcoumarins correlates with a stronger inhibition of HIV replication. researchgate.netnih.gov
Recent research has highlighted the potential of this compound derivatives as antiviral agents against the Hepatitis A Virus (HAV). nih.gov A synthesized series of these compounds were tested for their anti-HAV activity, with the ethylthiosemicarbazide derivative 7b emerging as the most potent virucidal agent, having an IC₅₀ of 3.1 μg/ml. aphrc.orgnih.gov
Furthermore, two Schiff's bases, 14c and 14b, demonstrated significant virustatic effects by inhibiting viral adsorption and replication, respectively. aphrc.orgnih.gov Compound 14c had an IC₅₀ of 8.5 μg/ml for inhibiting adsorption, while compound 14b had an IC₅₀ of 10.7 μg/ml for inhibiting replication. aphrc.orgnih.gov These compounds were also found to be potent inhibitors of the HAV 3C protease, a critical enzyme for viral replication. aphrc.orgaphrc.org The inhibitory constants (Ki) for compounds 7b, 14b, and 14c against HAV 3C protease were 1.903, 0.104, and 0.217 μM, respectively. nih.gov
These findings underscore the promise of this compound derivatives as a basis for the development of new therapeutic strategies against HAV. nih.govaphrc.org
Broad-Spectrum Antiviral Potential
4-Phenylcoumarins have emerged as a promising class of antiviral agents with a broad spectrum of activity against several viruses. conicet.gov.ardoi.org Research has highlighted their potential to inhibit various stages of the viral life cycle. nih.gov
Notably, certain 4-phenylcoumarins have demonstrated significant anti-HIV activity. nih.govresearchgate.net For instance, the natural this compound, Mesuol, has been shown to inhibit the replication of HIV-1. researchgate.netscienceopen.com Its mechanism of action involves targeting the NF-κB pathway, a crucial cellular signaling pathway that the virus often exploits for its replication. researchgate.netscienceopen.com Another this compound, Calocoumarin A, has been found to be active against the Epstein-Barr virus. conicet.gov.ar
Furthermore, synthetic derivatives of this compound have shown potent antiviral effects. A series of newly synthesized this compound derivatives were evaluated for their activity against the Hepatitis A virus (HAV). aphrc.org One derivative, an ethylthiosemicarbazide, was identified as a powerful virucidal agent. aphrc.org Additionally, two Schiff's base derivatives demonstrated significant virustatic effects by inhibiting viral adsorption and replication. aphrc.org These compounds also showed inhibitory effects against the HAV 3C protease, a critical enzyme for viral replication, and interestingly, against the human rhinovirus (HRV) 3C protease, suggesting a broader antiviral potential. aphrc.orgnih.gov
The antiviral activity of 4-phenylcoumarins is not limited to these viruses. Some derivatives have also been identified as potential inhibitors of the influenza A and B viruses. nih.gov The diverse mechanisms of action and the broad range of susceptible viruses underscore the potential of 4-phenylcoumarins as a valuable scaffold for the development of new antiviral drugs. doi.orgnih.gov
Antimicrobial Activities
4-Phenylcoumarins have demonstrated significant antimicrobial properties, exhibiting efficacy against a variety of bacteria and fungi. researchgate.netontosight.ai
The antibacterial potential of 4-phenylcoumarins has been investigated against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Studies have shown that these compounds can be particularly effective against Gram-positive bacteria. researchgate.netexlibrisgroup.com
For example, a study evaluating selected 4-phenyl hydroxycoumarins found that 5,7-dihydroxy-4-phenylcoumarin (B1236179) exhibited the highest antibacterial activity among the tested compounds. researchgate.net In general, these compounds showed better activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 0.01 to 2.50 mg/mL, compared to Gram-negative bacteria with MICs between 0.16 and 10.00 mg/mL. researchgate.net However, some strains like Pseudomonas aeruginosa and Proteus mirabilis were found to be resistant even at high concentrations. researchgate.net
A specific this compound derivative, cinnamoyloxy-mammeisin (CNM), isolated from Brazilian geopropolis, has shown bacteriostatic activity against both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) strains, with a MIC of 11.3 μM. x-mol.netsci-hub.se This compound also demonstrated the ability to reduce bacterial adherence to human keratinocytes and disrupt biofilm formation. x-mol.netsci-hub.se
Furthermore, 4-alkyl and 4-phenyl 5,7-dihydroxycoumarins extracted from Mesua ferrea blossoms have been identified as potent antibacterials against resistant Gram-positive strains. exlibrisgroup.com The antibacterial activity of these compounds is often attributed to their interaction with key bacterial enzymes. Molecular docking studies have suggested that 4-phenyl hydroxycoumarins may act by inhibiting enzymes like Staphylococcus aureus tyrosyl-tRNA synthetase and Escherichia coli topoisomerase II DNA gyrase B. researchgate.net
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |
| 5,7-dihydroxy-4-phenylcoumarin | Gram-positive bacteria | MIC: 0.01–2.50 mg/mL | researchgate.net |
| 5,7-dihydroxy-4-phenylcoumarin | Gram-negative bacteria | MIC: 0.16–10.00 mg/mL | researchgate.net |
| Cinnamoyloxy-mammeisin (CNM) | MSSA, MRSA | MIC: 11.3 μM | x-mol.netsci-hub.se |
| 4-alkyl and 4-phenyl 5,7-dihydroxycoumarins | Resistant Gram-positive strains | Potent antibacterial activity | exlibrisgroup.com |
In addition to their antibacterial effects, 4-phenylcoumarins also possess antifungal properties. researchgate.netmdpi.com Several studies have demonstrated their ability to inhibit the growth of various fungal species. mdpi.comnih.govnih.gov
For instance, a study evaluating a range of natural and synthetic coumarins found that 4-hydroxy-7-methyl-3-phenylcoumarin exhibited potent antifungal activity against Aspergillus flavus, a fungus known for producing aflatoxins. nih.gov Other derivatives, such as 4-hydroxy-7-methoxy-3-phenylcoumarin (B1505956) and 4-hydroxy-6,7-dimethylcoumarin, also showed significant inhibition of fungal growth at a concentration of 100 μg/mL. mdpi.comnih.gov
The antifungal activity of coumarins is believed to be linked to their ability to disrupt fungal cell processes and inhibit growth. researchgate.net Some synthetic this compound derivatives have shown moderate activity against fungi when compared to standard antifungal drugs like nystatin. researchgate.netresearchgate.net The introduction of a fused-furan moiety to the coumarin core has been suggested as a strategy for designing more potent coumarin-based fungicides. nih.gov
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for new therapeutic agents. rsc.org 4-Phenylcoumarins have shown promise in this area, with several derivatives exhibiting activity against drug-resistant mycobacterial strains. rsc.orgnih.govnih.gov
A series of coumarin-linked thiazole (B1198619) derivatives were synthesized and evaluated for their antimycobacterial activity. nih.gov Among them, three hybrids demonstrated the ability to inhibit the growth of a mutant strain of Mtb (ΔkatG) that is resistant to the frontline drug isoniazid (B1672263) (INH). nih.gov Two of these derivatives were also able to penetrate human macrophages and inhibit the growth of mycobacteria within these cells. nih.gov
Another study focused on new azaheterocyclic coumarin derivatives and identified a tetrazole derivative (compound 4c) as having a potent antimycobacterial effect against Mtb H37Rv. rsc.org Importantly, this compound also inhibited the growth of the INH-resistant ΔkatG mutant strain and demonstrated the ability to suppress the intracellular growth of tubercle bacilli within human macrophages. rsc.orgresearchgate.net The mechanism of action for these compounds is often linked to the inhibition of the InhA enzyme, which is essential for the survival of M. tuberculosis. rsc.orgnih.gov Molecular docking studies have revealed that the this compound ring system plays a crucial role in binding to the active site of this enzyme. rsc.orgnih.gov
Antioxidant Activities
The antioxidant capacity of 4-phenylcoumarins has been evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the ferric reducing antioxidant power (FRAP) assay, and the cupric ion reducing antioxidant capacity (CUPRAC) assay. nih.govresearchgate.netscirp.org
A study on the structure-activity relationship of three hydroxy 4-phenylcoumarins confirmed the good antioxidant activity of 7,8-dihydroxy-4-phenylcoumarin and the moderate activity of 5,7-dihydroxy-4-phenylcoumarin using DPPH, ABTS, FRAP, and CUPRAC assays. nih.gov The number and position of hydroxyl groups on the coumarin molecule have been shown to significantly influence their antioxidant activity. nih.gov
Research has also explored the antioxidant potential of various substituted coumarin derivatives. For instance, 4-hydroxycoumarin-chalcone molecular hybrids have been shown to act as moderate scavengers of DPPH radicals. encyclopedia.pubnih.gov The presence of hydroxyl groups, particularly at the 7-position of the coumarin ring, has been found to enhance peroxide scavenging activity. encyclopedia.pubnih.gov
Table 2: Antioxidant Activity of Selected this compound Derivatives
| Compound/Derivative | Assay(s) | Activity/Result | Reference(s) |
| 7,8-dihydroxy-4-phenylcoumarin | DPPH, ABTS, FRAP, CUPRAC | Good antioxidant activity | nih.gov |
| 5,7-dihydroxy-4-phenylcoumarin | DPPH, ABTS, FRAP, CUPRAC | Moderate antioxidant activity | nih.gov |
| 4-hydroxycoumarin-chalcone hybrids | DPPH | Moderate DPPH radical scavengers | encyclopedia.pubnih.gov |
| 7-hydroxycoumarin derivative | Peroxide scavenging | Improved peroxide scavenging | encyclopedia.pubnih.gov |
Inhibition of Oxidative Degradation Processes (e.g., Lipid Peroxidation)
4-Phenylcoumarins have demonstrated notable potential in mitigating oxidative degradation processes, particularly lipid peroxidation, which is a key factor in cellular injury. bioline.org.brbioline.org.br The antioxidant capacity of these compounds is closely linked to their molecular structure, specifically the number and position of hydroxyl groups on the coumarin ring. nih.gov
A study investigating the structure-activity relationship of various hydroxy 4-phenylcoumarins revealed that 7,8-dihydroxy-4-phenyl coumarin possesses strong antioxidant activity, while 5,7-dihydroxy-4-phenyl coumarin shows moderate activity. nih.gov These findings were substantiated by multiple cell-free chemical tests. nih.gov The ability of these compounds to inhibit lipid peroxidation underscores their potential as therapeutic agents for conditions characterized by excessive free radical production. bioline.org.brnih.gov Quantum chemical calculations have further elucidated that the mechanism of free radical scavenging likely involves Hydrogen Atom Transfer (HAT) in a vacuum and Single-Electron Transfer followed by Proton Transfer (SET-PT) in other systems. nih.gov
Certain 4-arylcoumarins, such as 5,7-dimethoxy-4-p-methoxylphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin, have also been recognized for their ability to inhibit lipid peroxidation in addition to other biological activities. bioline.org.brbioline.org.br
Anti-inflammatory Activities
The anti-inflammatory properties of 4-phenylcoumarins are well-documented and are attributed to their ability to modulate key inflammatory pathways and mediators. tandfonline.comtandfonline.com
Research has shown that 4-phenylcoumarins can effectively inhibit the production of several pro-inflammatory molecules. For instance, 5,7-dimethyloxy-4-p-methoxylphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin, produced by Streptomyces aureofaciens, have been found to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells. tandfonline.comtandfonline.com This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes and proteins. tandfonline.comtandfonline.com
Furthermore, these compounds have been observed to mildly but significantly reduce the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). tandfonline.comtandfonline.com The mechanism of action for some 4-phenylcoumarins involves the inhibition of critical signaling pathways. Cinnamoyloxy-mammeisin (CNM), a this compound isolated from Brazilian geopropolis, has been shown to attenuate the inflammatory process by reducing the phosphorylation of ERK 1/2, JNK, and p38 MAPK proteins, as well as the activation of AP-1 (c-jun subunit) and NF-κB in macrophages. nih.govnih.gov This modulation of signaling cascades ultimately leads to a decrease in the release of inflammatory cytokines like TNF-α and CXCL2/MIP-2. nih.govnih.gov
The anti-inflammatory potential of 4-phenylcoumarins is also linked to their ability to inhibit cyclooxygenase enzymes, further contributing to the reduction of inflammation.
Enzyme Inhibitory Activities
4-Phenylcoumarins have been identified as potent inhibitors of several key enzymes implicated in various disease states.
Several this compound derivatives have been investigated as inhibitors of aldose reductase 2 (ALR2), an enzyme implicated in the development of diabetic complications. rsc.org Structure-activity relationship studies have revealed that the presence of a phenyl moiety at the C4 position of the coumarin ring enhances both the potency and selectivity of ALR2 inhibition. nih.govnih.gov
Specifically, 6,7-dihydroxy-4-phenylcoumarin has been identified as a potent ALR2 inhibitor. nih.govnih.gov Further studies have shown that substitutions on the C7 hydroxyl group can increase potency towards ALR2, whereas a hydroxyl group at the C6 position can interfere with the inhibition of the related enzyme aldehyde reductase (ALR1). nih.govnih.govresearchgate.net Notably, certain neoflavonoid derivatives with adjacent 7,8-dihydroxy groups, such as compounds designated 8k and 8l in one study, exhibited greater ALR2 inhibitory activity than the standard drug quercetin. rsc.org These findings highlight the potential of 4-phenylcoumarins in developing selective ALR2 inhibitors. nih.gov
Table 1: Aldose Reductase (ALR2) Inhibitory Activity of Selected 4-Phenylcoumarins
| Compound | ALR2 IC50 (μM) | ALR1 IC50 (μM) | Sorbitol Dehydrogenase (SDH) IC50 (μM) | Reference |
| 6,7-Dihydroxy-4-coumarinylacetic acid | 9.6 | 66.3 | 288 | invivochem.com |
A significant number of 4-phenylcoumarins have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of Alzheimer's disease. nih.gov A bioassay-guided study on the bark of Mesua elegans led to the isolation of several 4-phenylcoumarins with significant AChE inhibitory activity. nih.govum.edu.mynih.gov
Among the isolated compounds, mesuagenin B was found to be the most potent inhibitor, with an IC50 value of 0.7 μM. nih.govum.edu.mynih.gov Other derivatives, such as mesuagenin A, mesuagenin C, and mesuagenin D, also demonstrated strong inhibition. nih.govnih.govresearchgate.net Structure-activity relationship studies have indicated that the presence of a dimethylpyran ring at C-5/C-6 and a prenyl substituent at C-3 enhances AChE inhibitory activity. researchgate.netmdpi.com
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 4-Phenylcoumarins from Mesua elegans
| Compound | IC50 (μM) | Reference |
| Mesuagenin B | 0.7 | nih.govum.edu.mynih.gov |
| Mesuagenin C | 0.074 | researchgate.net |
| Mesuagenin A | 1.06 | nih.gov |
| Mesuagenin D | 8.73 | nih.gov |
| 5,7-dihydroxy-8-(3-methylbutanoyl)-6-(E)-3,7-dimethylocta-2,6-dienyl-4-phenyl-2H-chromen-2-one | 3.06 | nih.gov |
4-Phenylcoumarins have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. acs.org Synthetic derivatives of this compound have been designed and evaluated for their ability to inhibit HIV-1 RT. nih.gov
In one study, a series of this compound derivatives were synthesized, with the hydrazone compound 8b and the ethylthiosemicarbazide derivative 4c showing the most potent inhibition against wild-type HIV-1. nih.gov Compound 8b, in particular, exhibited significant inhibitory activity against HIV-1 RT with an IC50 of 9.01 nM, which is comparable to the reference NNRTI, Efavirenz. nih.gov Structure-activity relationship studies highlighted the importance of a 6-chloro and a 4-phenyl substituent for optimal activity. nih.gov Molecular docking studies suggested that these compounds bind to the RT enzyme in a "seahorse" conformation. nih.gov
The natural this compound, Mesuol, has also been reported to inhibit HIV-1 replication by targeting reverse transcriptase. mdpi.com These findings underscore the potential of the this compound scaffold in the development of novel anti-HIV agents. nih.gov
HAV 3C Protease Inhibition
Recent studies have highlighted the potential of this compound derivatives as inhibitors of the Hepatitis A Virus (HAV) 3C protease, an enzyme crucial for viral replication. aphrc.org A series of novel this compound derivatives were synthesized and evaluated for their anti-HAV activity. nih.gov One of the most promising compounds, an ethylthiosemicarbazide derivative, demonstrated potent virucidal effects with an inhibitory concentration (IC50) of 3.1 μg/mL and a therapeutic index (TI) of 83. aphrc.orgnih.gov
Furthermore, certain Schiff's bases derived from this compound showed significant virustatic effects by inhibiting viral adsorption and replication. aphrc.org Specifically, one derivative exhibited an IC50 of 8.5 μg/mL with a TI of 88 against viral adsorption, while another had an IC50 of 10.7 μg/mL and a TI of 91 against viral replication. aphrc.orgnih.gov
In-depth enzymatic assays revealed that several of these derivatives are potent inhibitors of the HAV 3C protease. aphrc.org For instance, compounds 7b, 14b, and 14c displayed significant inhibition with Ki values of 1.903, 0.104, and 0.217 μM, respectively. nih.gov Interestingly, these compounds also showed inhibitory activity against the human rhinovirus (HRV) 3C protease, a structurally related enzyme, with IC50 values of 16.10, 4.13, and 6.30 μM, respectively, suggesting a broader antiviral potential. aphrc.orgnih.gov
Molecular modeling studies, including 3D-pharmacophore and quantitative structure-activity relationship (QSAR) models, have provided insights into the structural requirements for this antiviral activity, paving the way for the rational design of more potent inhibitors. aphrc.orgmgc.ac.cn
Table 1: Inhibitory Activity of this compound Derivatives against HAV 3C Protease and HRV 3C Protease
| Compound | HAV 3C Protease (Ki, µM) | HRV 3C Protease (IC50, µM) |
| 7b | 1.903 | 16.10 |
| 14b | 0.104 | 4.13 |
| 14c | 0.217 | 6.30 |
Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents that act on novel targets. nih.gov The enoyl acyl carrier protein reductase (InhA) is an essential enzyme for the survival of M. tuberculosis and a key target for antitubercular drug development. nih.govresearchgate.net
A series of coumarin-based thiazole derivatives were designed and synthesized as potential InhA inhibitors. nih.gov Among these, compounds 2b, 3i, and 3j were the most potent against the wild-type Mtb H37Rv strain, with minimum inhibitory concentration (MIC) values ranging from 6 to 8 μg/mL. nih.gov These compounds also demonstrated low cytotoxicity and were effective against an isoniazid-resistant strain. nih.gov Notably, compounds 2b and 3j were able to inhibit mycobacterial growth within human macrophages. nih.gov The most promising compounds showed potent inhibitory effects against the InhA enzyme, with IC50 values of 0.737 and 1.494 µM. nih.gov
In another study, a tetrazole derivative of this compound, compound 4c, exhibited a potent antitubercular effect with a MIC of 15 μg/mL against Mtb H37Rv and was also active against a mutant strain. researchgate.netnih.gov This compound demonstrated a superior inhibitory effect against the InhA enzyme with an IC50 value of 0.565 μM, which was more potent than the reference inhibitor triclosan. researchgate.netnih.govrsc.org Molecular docking studies indicated that the this compound ring system and the tetrazole moiety are crucial for this activity. researchgate.netnih.gov
Table 2: InhA Inhibitory Activity of this compound Derivatives
| Compound | InhA Inhibition (IC50, µM) |
| Coumarin-thiazole derivative 1 | 0.737 |
| Coumarin-thiazole derivative 2 | 1.494 |
| Tetrazole derivative 4c | 0.565 |
| Triclosan (Reference) | 0.73 |
Monoamine Oxidase (MAO) Inhibitory Activity
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system and are key targets for the treatment of neurodegenerative diseases and depression. scienceopen.comnews-medical.net Research has shown that the substitution pattern on the phenyl ring of 4-phenylcoumarins influences their MAO inhibitory activity and selectivity. scienceopen.comscienceopen.com
Studies have revealed that 4-phenyl substitution on the coumarin scaffold is more effective for MAO-A inhibition. scienceopen.comnews-medical.net For instance, the 4-phenyl coumarin derivative 12b was found to selectively inhibit MAO-A in a mixed manner, with a Ki value of 0.39 ± 0.04 μM. scienceopen.com In contrast, 3-phenyl substitution tends to enhance MAO-B inhibition. scienceopen.comnews-medical.net
One specific derivative, 7-hydroxy-4-phenylcoumarin (B181766), has been identified as a dual inhibitor of aldehyde dehydrogenase-2 (ALDH-2) and MAO, with IC50 values of 1.5 µM and 0.5 µM, respectively. medchemexpress.com This dual activity suggests its potential in addressing conditions related to alcoholism. medchemexpress.com
Table 3: MAO Inhibitory Activity of Selected this compound Derivatives
| Compound | Target | Inhibition |
| 4-phenyl coumarin 12b | MAO-A | Ki = 0.39 ± 0.04 µM |
| 7-hydroxy-4-phenylcoumarin | MAO | IC50 = 0.5 µM |
| 7-hydroxy-4-phenylcoumarin | ALDH-2 | IC50 = 1.5 µM |
Other Enzyme Target Modulations (e.g., Lipoxygenases, Vitamin K Epoxide Reductase)
4-Phenylcoumarins have also been investigated for their ability to modulate other enzyme systems, including lipoxygenases and vitamin K epoxide reductase.
Lipoxygenase Inhibition:
Lipoxygenases are enzymes involved in the inflammatory cascade. tandfonline.com Certain this compound derivatives have demonstrated inhibitory effects on these enzymes. tandfonline.com For example, 5,7-dimethoxy-4-phenylcoumarin and its p-methoxyphenyl analog significantly inhibited prostaglandin E2 (PGE2) production and cyclooxygenase-2 (COX-2) gene expression in lipopolysaccharide-treated macrophages. tandfonline.comtandfonline.com This suggests their potential as anti-inflammatory agents. tandfonline.com
Vitamin K Epoxide Reductase Inhibition:
The anticoagulant activity of many coumarin derivatives is attributed to their ability to inhibit vitamin K epoxide reductase (VKOR), an enzyme essential for the synthesis of clotting factors. ontosight.aimdpi.comresearchgate.net While the 4-hydroxycoumarins are well-known for this activity, some 4-phenylcoumarins also exhibit anticoagulant properties, suggesting a similar mechanism of action. ontosight.ainih.gov The inhibition of VKOR by these compounds leads to a deficiency in active vitamin K, thereby preventing blood clotting. mdpi.com
Anticoagulant Activities
The anticoagulant properties of coumarin derivatives are well-established, with warfarin (B611796) being a prominent example. wikipedia.org The this compound structure has also been associated with anticoagulant effects. ontosight.ainih.gov This activity is primarily linked to the inhibition of vitamin K epoxide reductase. ontosight.ai
Studies have shown that esters of 4-phenylisocoumarin-3-carboxylic acid exhibit anticoagulant activity. nih.gov The structural features of these molecules, particularly the molecular geometry, are crucial for their activity. nih.gov The presence of a substituent at position 8 of the coumarin moiety and the ability to ionize are also important factors influencing their vitamin K-like properties. nih.gov
In a comparative study, 7,8-dihydroxy-3-(4-methylphenyl)coumarin was found to increase prothrombin time in rats, indicating its anticoagulant potential, although it was less potent than warfarin. researchgate.net In contrast, 5,7-dihydroxy-4-phenylcoumarin did not show significant anticoagulant effects in the same study. researchgate.net
Anti-malarial Activities
Malaria remains a significant global health issue, and there is a continuous need for new and effective antimalarial drugs. 4-Phenylcoumarins have emerged as a promising class of compounds with antiplasmodial activity. conicet.gov.arscielo.brscite.ai
Bioassay-guided fractionation of extracts from the stem bark of Exostema mexicanum, a plant used in traditional medicine to treat malaria, led to the isolation of several 4-phenylcoumarins. researchgate.netnih.gov The most lipophilic of these, 4',5,7,8-tetramethoxy-4-phenylcoumarin (O-methylexostemin), demonstrated the strongest antiplasmodial activity against both chloroquine-sensitive (poW) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. researchgate.netnih.gov
Table 4: Antiplasmodial Activity of 4',5,7,8-tetramethoxy-4-phenylcoumarin (O-methylexostemin)
| Plasmodium falciparum Strain | IC50 (µg/mL) |
| poW (chloroquine-sensitive) | 3.6 |
| Dd2 (chloroquine-resistant) | 1.6 |
Another study on 4-phenylcoumarins from Hintonia latiflora also reported antimalarial activity. scielo.br These findings validate the traditional use of these plants and highlight the potential of 4-phenylcoumarins as a source for new antimalarial leads. researchgate.net
Anti-leishmanial Activities
Leishmaniasis is a parasitic disease with limited treatment options. researchgate.net Coumarin derivatives, including 4-phenylcoumarins, have shown promise as anti-leishmanial agents. researchgate.netplos.org
Studies on derivatives of (-) mammea A/BB, a this compound isolated from Calophyllum brasiliense, have provided insights into the structure-activity relationships for anti-leishmanial activity. nih.govthieme-connect.com One derivative, 5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbutyl)-4-phenyl-chroman-2-one, was found to be highly active against both promastigote and intracellular amastigote forms of Leishmania amazonensis, with IC50 values of 0.9 µM and 0.6 µM, respectively. nih.gov In contrast, 5,7-dihydroxy-4-phenylcoumarin showed significantly lower activity. nih.govthieme-connect.com
Another study investigated a series of synthesized 7-hydroxy-4-phenylcoumarin derivatives. researchgate.net A 7-O-prenylated derivative and a tetra-O-acetyl-β-D-glucopyranosyl derivative showed the most significant activity against promastigote forms of L. amazonensis, with IC50 values of 21.35 µM and 10.03 µM, respectively. researchgate.net These compounds were also active against amastigote forms and showed low toxicity. researchgate.net
Table 5: Anti-leishmanial Activity of Selected this compound Derivatives against Leishmania amazonensis
| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) |
| 5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbutyl)-4-phenyl-chroman-2-one | 0.9 | 0.6 |
| 7-hydroxy-5-methoxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-en-1-yl)-4-phenylcoumarin | 2.4 | 34.0 |
| 5,7-dimethoxy-8-(1-methoxy-2-methylbutyl)-6-(3-methylbut-2-en-1-yl)-4 phenylcoumarin | 1.9 | 22.2 |
| 5,7-dihydroxy-4-phenylcoumarin | 60.2 | - |
| 7-O-prenylated derivative of 7-hydroxy-4-phenylcoumarin | 21.35 | 58.10 |
| Tetra-O-acetyl-β-D-glucopyranosyl derivative of 7-hydroxy-4-phenylcoumarin | 10.03 | 34.93 |
Anti-diabetic Activities
The global prevalence of diabetes mellitus has spurred intensive research into novel therapeutic agents from natural and synthetic sources. Within this context, 4-phenylcoumarins have emerged as a promising class of compounds, exhibiting a range of anti-diabetic activities through various mechanisms of action. Research has highlighted their potential as inhibitors of key enzymes involved in glucose metabolism and as modulators of signaling pathways implicated in insulin (B600854) resistance.
One of the primary anti-diabetic mechanisms of 4-phenylcoumarins is the inhibition of α-glucosidases. researchgate.netacs.org These enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, 4-phenylcoumarins can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic goal in managing type 2 diabetes. researchgate.net For instance, 5,7,3′,4′-tetrahydroxy-4-phenylcoumarin has been identified as a potent inhibitor of α-glucosidase with an IC50 value of 3µM. thieme-connect.comthieme-connect.com Studies have shown that both glycosylated and aglycone forms of 4-phenylcoumarins can effectively inhibit yeast α-glucosidase, with the aglycones often demonstrating higher activity. researchgate.net
Another significant target for anti-diabetic drugs is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways. researchgate.netnih.gov Inhibition of PTP1B is considered a valuable strategy to enhance insulin sensitivity. researchgate.net Several this compound derivatives have been identified as PTP1B inhibitors. dntb.gov.uaresearchgate.net For example, 5-O-[β-D-glucopyranosyl]-7-methoxy-3′,4′-dihydroxy-4-phenylcoumarin was among a number of natural products identified from Mexican medicinal plants as an inhibitor of PTP1B. nih.govresearchgate.net
Furthermore, some 4-phenylcoumarins have demonstrated agonist activity at Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, and its activation enhances insulin sensitivity. The structural similarity of coumarins to flavonoids suggests their potential to interact with PPARγ, offering a pathway to improve cardiovascular issues often associated with diabetes. nih.gov The introduction of an electron-withdrawing substituent on the phenyl ring of the coumarin structure has been shown to enhance this agonist activity. researchgate.net
Additional anti-diabetic mechanisms of 4-phenylcoumarins include the inhibition of aldose reductase, an enzyme implicated in the development of diabetic complications. researchgate.net For instance, 6,7-dihydroxy-4-phenylcoumarin has been shown to suppress galactitol accumulation in a dose-dependent manner, indicating its potential to mitigate such complications. researchgate.net Certain 4-phenylcoumarins, such as 7,3',4'-trihydroxy-4-phenylcoumarin and its glycosylated derivative, have also been found to stimulate AMP-activated protein kinase (AMPK) phosphorylation in C2C12 myoblast cells, an action that can lead to increased insulin secretion. semanticscholar.org
Table 1: Anti-diabetic Activities of Selected this compound Derivatives
| Compound Name | Biological Target/Activity | Research Finding |
|---|---|---|
| 5,7,3′,4′-tetrahydroxy-4-phenylcoumarin | α-Glucosidase Inhibition | Potent inhibitor with an IC50 of 3µM. thieme-connect.comthieme-connect.com |
| 5-O-[β-D-glucopyranosyl]-7-methoxy-3′,4′-dihydroxy-4-phenylcoumarin | PTP1B Inhibition | Identified as an inhibitor of Protein Tyrosine Phosphatase 1B. nih.govresearchgate.net |
| 6,7-dihydroxy-4-phenylcoumarin | Aldose Reductase Inhibition | Suppresses galactitol accumulation in a dose-dependent manner. researchgate.net |
| 7,3',4'-trihydroxy-4-phenylcoumarin | AMPK Phosphorylation | Stimulates AMPK phosphorylation in C2C12 myoblast cells. semanticscholar.org |
Other Reported Biological Activities (e.g., Neuroprotection, Mood Regulation, Cognitive Enhancement)
Beyond their anti-diabetic potential, 4-phenylcoumarins have garnered significant interest for their diverse pharmacological effects on the central nervous system, including neuroprotective, mood-regulating, and cognitive-enhancing activities. researchgate.netresearchgate.net These properties are largely attributed to their ability to modulate the activity of key enzymes and signaling pathways involved in neurodegenerative diseases and mood disorders. researchgate.netscienceopen.com
The neuroprotective effects of 4-phenylcoumarins have been investigated in the context of diseases like Alzheimer's and Parkinson's. mdpi.com One of the key mechanisms underlying this neuroprotection is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govupdatepublishing.com By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a strategy employed in the treatment of Alzheimer's disease to improve cognitive function. nih.govnih.gov A number of 4-phenylcoumarins isolated from Mesua elegans have demonstrated significant AChE inhibitory activity. nih.govresearchgate.net Notably, mesuagenin B was found to be a particularly potent inhibitor with an IC50 value of 0.7 μM. nih.govresearchgate.net The presence of a dimethylpyran ring and a prenyl substituent on the this compound structure appears to be important for this activity. researchgate.netmdpi.com Some derivatives have also shown neuroprotective effects against hydrogen peroxide-induced apoptosis in neuronal cells. um.edu.my For example, mesuagenin C significantly increased cell viability in NG108-15 cells exposed to oxidative stress. um.edu.my
In addition to neuroprotection, 4-phenylcoumarins have shown potential in mood regulation and cognitive enhancement, which is linked to their ability to inhibit monoamine oxidases (MAOs). researchgate.netresearchgate.net MAOs are enzymes that metabolize monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, which are crucial for mood, cognition, and emotional well-being. scienceopen.comscienceopen.com Inhibition of MAOs, particularly MAO-A and MAO-B, is a well-established strategy for treating depression and neurodegenerative disorders. scienceopen.com Studies have shown that the position of the phenyl group on the coumarin scaffold influences the selectivity for MAO isoforms; 4-phenyl substitution tends to favor MAO-A inhibition. scienceopen.comnews-medical.net For instance, 7-hydroxy-4-phenylcoumarin is a dual inhibitor of aldehyde dehydrogenase-2 (ALDH-2) and MAO, with an IC50 of 0.5 µM for the latter. medchemexpress.com Certain 3-phenylcoumarin derivatives, on the other hand, have shown potent and selective inhibition of MAO-B. mdpi.com
The broad spectrum of biological activities exhibited by 4-phenylcoumarins underscores their potential as a versatile scaffold for the development of new therapeutic agents for a variety of conditions. mdpi.comontosight.ai
Mechanistic Investigations of 4 Phenylcoumarin Bioactivity
Molecular and Cellular Mechanisms of Action
Research into 4-phenylcoumarin derivatives has illuminated several key pathways through which these compounds exert their cytotoxic and cytostatic effects. These mechanisms often involve the initiation of programmed cell death, disruption of the cell cycle, and modulation of cellular stress responses.
Induction of Programmed Cell Death (Apoptosis and Caspase-Independent Pathways)
A primary mechanism of action for 4-phenylcoumarins is the induction of programmed cell death. This can occur through both classical apoptosis, which is dependent on a family of proteases called caspases, and through caspase-independent pathways.
For instance, certain 4-substituted coumarins, such as calophyllolide (B1236139) and mammea B/BB, have been shown to induce apoptosis in human leukemia HL-60 cells through the activation of a caspase-9 and caspase-3 pathway. researchgate.net Similarly, a new derivative of this compound was found to activate caspase-7, leading to apoptosis in MCF-7 breast cancer cells. nih.gov Another study on 7,8-Diacetoxy-3-arylcoumarin derivatives demonstrated the induction of apoptosis in prostate cancer cells via the upregulation of apoptotic proteins like caspases-3 and -8. frontiersin.org
Conversely, some geranylated 4-phenylcoumarins, namely DMDP-1 and DMDP-2, isolated from Mesua elegans, induce a form of programmed cell death in prostate cancer cells that is independent of caspases. nih.govplos.org These compounds did not cause a significant expression of caspases or key proteins of the Bcl-2 family. plos.orgresearchgate.net This caspase-independent cell death is a crucial finding, as it suggests a potential therapeutic strategy for cancers that have developed resistance to apoptosis. nih.govresearchgate.net This alternative death pathway may involve other proteases like calpains and cathepsins. nih.govresearchgate.net
Cell Cycle Arrest (G0/G1, S, G2/M Phases)
4-Phenylcoumarins are known to interfere with the normal progression of the cell cycle, a fundamental process that governs cell division. By halting the cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells. iiarjournals.orgsci-hub.se
Different derivatives have been observed to cause cell cycle arrest at various phases:
G0/G1 Phase: Some 4-arylcoumarins, such as 5,7-dimethoxy-4-p-methoxylphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin, have been suggested to inhibit progression through the G0/G1 and S phases. bioline.org.brbioline.org.br A study on 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin also noted cell-cycle arrest at the G0/G1 phase in prostate cancer cells. researchgate.net
S Phase: The progression through the S phase, where DNA replication occurs, can also be inhibited by certain this compound derivatives. iiarjournals.orgbioline.org.brbioline.org.br
G2/M Phase: A number of this compound derivatives have demonstrated the ability to induce cell cycle arrest at the G2/M checkpoint. For example, a novel this compound derivative, compound 3a, was shown to cause cell cycle cessation at the G2/M phase in MCF-7 breast cancer cells. nih.gov Similarly, other coumarin (B35378) derivatives have been found to induce G2/M phase arrest, leading to apoptotic cell death. researchgate.netresearchgate.net
One particular derivative, 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin, exhibited a concentration-dependent effect, inducing apoptosis at lower concentrations by arresting the cell cycle in the G0/G1 phase, while inhibiting DNA replication at higher concentrations through arrest in the S and G2/M phases. iiarjournals.orgiiarjournals.org
Table 1: Effect of this compound Derivatives on Cell Cycle Progression
| Compound/Derivative | Cell Line | Affected Phase(s) | Reference |
|---|---|---|---|
| 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin | A549 (Lung) | G0/G1, S, G2/M | iiarjournals.orgiiarjournals.org |
| 5,7-dimethoxy-4-arylcoumarins | Lewis Lung Carcinoma | G0/G1, S | bioline.org.brbioline.org.br |
| Thiazolidinone derivative (3a) | MCF-7 (Breast) | G2/M, pre-G1 | nih.gov |
| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin | PC-3 (Prostate) | G0/G1 | researchgate.net |
| Geranylated 4-phenylcoumarins (DMDP-1 & DMDP-2) | Prostate Cancer Cells | Not specified | nih.govplos.org |
Mitochondrial Membrane Potential (MMP) Modulation
Mitochondria play a central role in programmed cell death, and the disruption of the mitochondrial membrane potential (MMP) is a key event in the initiation of apoptosis. mdpi.com Several this compound derivatives exert their effects by targeting mitochondria and modulating the MMP. iiarjournals.org
Studies have shown that treatment with certain 4-phenylcoumarins leads to a loss of MMP. iiarjournals.orgresearchgate.net For example, the derivative 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin was found to decrease MMP in a concentration-dependent manner in A549 lung cancer cells. iiarjournals.orgiiarjournals.org Similarly, geranylated 4-phenylcoumarins, DMDP-1 and DMDP-2, caused a reduction in mitochondrial membrane potential in prostate cancer cells. nih.govresearchgate.net This depolarization of the mitochondrial membrane is often a precursor to the release of pro-apoptotic factors into the cytoplasm, which in turn activate the cell death machinery. mdpi.com The loss of MMP can also be associated with the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the cytoplasm. nih.gov
Table 2: Modulation of Mitochondrial Membrane Potential by this compound Derivatives
| Compound/Derivative | Cell Line | Effect on MMP | Reference |
|---|---|---|---|
| 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin | A549 (Lung) | Decrease | iiarjournals.orgiiarjournals.org |
| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl)coumarin | PC-3 (Prostate) | Loss | researchgate.net |
| Geranylated 4-phenylcoumarins (DMDP-1 & DMDP-2) | PC-3, DU 145 (Prostate) | Reduction | nih.govresearchgate.net |
| Calophyllolide and Mammea B/BB | HL-60 (Leukemia) | Mitochondrial Dysfunction | researchgate.net |
Reactive Oxygen Species (ROS) Production and Pro-oxidant Effects
While some coumarins are known for their antioxidant properties, certain this compound derivatives can act as pro-oxidants, leading to an increase in intracellular reactive oxygen species (ROS). nih.govcam.ac.uk This elevation in ROS can induce oxidative stress, damage cellular components, and trigger programmed cell death. nih.gov
A notable example is 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin, which was shown to increase ROS production in A549 lung cancer cells. iiarjournals.orgiiarjournals.org The cell death induced by this compound was confirmed to be ROS-dependent, as pre-treatment with an antioxidant, N-acetylcysteine (NAC), reversed the cytotoxic effects. iiarjournals.orgresearchgate.netiiarjournals.org Similarly, geranylated 4-phenylcoumarins DMDP-1 and DMDP-2 caused a significant increase in superoxide (B77818) levels and oxidative DNA damage in prostate cancer cells. researchgate.netnih.gov The ability of these compounds to generate ROS appears to be a critical component of their anticancer mechanism. nih.govcam.ac.uk
Autophagy Induction and Modulation
Autophagy is a cellular process of "self-eating," where the cell degrades its own components within lysosomes. It is a complex process that can either promote cell survival or lead to cell death. Some 4-phenylcoumarins have been found to modulate autophagy.
Specifically, the geranylated this compound DMDP-1 was shown to induce autophagy in PC-3 prostate cancer cells. nih.govresearchgate.net This was evidenced by the increased formation of autophagosomes and the decreased expression of the autophagosome protein p62. researchgate.net In contrast, another geranylated this compound, DMDP-2, appeared to inhibit autophagy in DU 145 cells. nih.gov The induction of autophagic cell death has also been demonstrated for a geranylated this compound from Mesua elegans in prostate cancer cells. researchgate.netresearchgate.net The modulation of autophagy by these compounds represents another layer of complexity in their mechanism of action and a potential avenue for therapeutic intervention.
Involvement of Specific Proteins (e.g., p53, p62, Cathepsin B, Calpain-2, Bcl-2 family)
The bioactivity of 4-phenylcoumarins is mediated by their interaction with and regulation of a variety of specific proteins that are crucial for cell survival and death.
p53: The tumor suppressor protein p53 plays a critical role in responding to cellular stress and can induce cell cycle arrest or apoptosis. waocp.org Treatment with geranylated 4-phenylcoumarins DMDP-1 and DMDP-2 led to an up-regulation of total and phosphorylated p53 levels in a time-dependent manner. researchgate.net
p62: This protein is involved in autophagy and serves as a receptor for cargo destined for degradation. In PC-3 cells treated with DMDP-1, a decrease in p62 expression was observed, consistent with the induction of autophagy. researchgate.netnih.gov Conversely, in DU 145 cells treated with DMDP-2, an increase in p62 suggested a different mechanism, possibly involving the leakage of cathepsin B into the cytosol. researchgate.netnih.gov
Cathepsin B: This is a lysosomal protease that, when released into the cytoplasm, can trigger cell death. researchgate.net The activity of cathepsin B was found to be increased in prostate cancer cells treated with DMDP-1 and DMDP-2, suggesting its involvement in the caspase-independent cell death pathway induced by these compounds. nih.govresearchgate.netnih.gov
Calpain-2: This is a calcium-dependent protease that can also participate in cell death pathways. nih.gov The activity of calpain-2 was shown to increase during treatment with DMDP-1 and DMDP-2, and its inhibition attenuated the cell death, confirming its role in the process. nih.govnih.gov
Bcl-2 family: This family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members that are central regulators of the mitochondrial pathway of apoptosis. science.gov Studies on 4-arylcoumarins have shown that they can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax in human lung cancer cells. bioline.org.brbioline.org.br However, in the case of the caspase-independent cell death induced by DMDP-1 and DMDP-2, no significant changes in the expression of Bcl-2 family proteins were observed. plos.org
Modulation of Cellular Signaling Pathways
The bioactivity of this compound and its derivatives is deeply rooted in their ability to modulate a variety of intracellular signaling pathways that are fundamental to cellular homeostasis, proliferation, inflammation, and stress response. By interfering with these complex networks, 4-phenylcoumarins can exert significant influence over cellular fate and function.
NF-κB Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of immune and inflammatory responses, and its dysregulation is implicated in numerous chronic diseases. nih.gov Several this compound derivatives have been identified as potent modulators of this pathway.
Research has shown that Mesuol (B97887), a naturally occurring this compound, can suppress the replication of HIV-1 by specifically targeting the NF-κB pathway. nih.govresearchgate.net Mechanistically, Mesuol inhibits the phosphorylation and subsequent transcriptional activity of the p65 subunit of NF-κB. nih.govmdpi.com Notably, this action does not affect the binding of NF-κB to DNA, nor does it prevent the phosphorylation and degradation of the primary NF-κB inhibitory protein, IκBα. nih.gov This targeted interference highlights a specific mechanism for disrupting the inflammatory signaling cascade.
Similarly, another this compound, Cinnamoyloxy-mammeisin (CNM), demonstrates anti-inflammatory properties by reducing NF-κB activation in macrophages. nih.govresearchgate.netacs.org Like Mesuol, CNM's mechanism does not involve altering the degradation of IκBα or the nuclear translocation of the p65 subunit. nih.govacs.org Other 4-phenylcoumarins, such as Isodispar B and Disparinol A, also function as HIV transcription inhibitors by targeting NF-κB. mdpi.com The collective evidence underscores the potential of the this compound scaffold in developing agents that can precisely regulate NF-κB-mediated processes.
Table 1: Effects of 4-Phenylcoumarins on the NF-κB Pathway
| This compound Derivative | Cellular Context | Key Mechanistic Finding | Outcome | Reference(s) |
| Mesuol | Jurkat T cells | Inhibits phosphorylation and transcriptional activity of the NF-κB p65 subunit. | Suppression of HIV-1 replication. | nih.gov, mdpi.com |
| Cinnamoyloxy-mammeisin (CNM) | Macrophages | Reduces overall NF-κB activation without altering IκBα degradation or p65 translocation. | Attenuation of inflammatory processes. | nih.gov, acs.org |
| Isodispar B & Disparinol A | - | Inhibit both NF-κB and Tat targets. | Inhibition of HIV transcription. | mdpi.com |
PI3K/Akt Signaling Pathway Interference
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation, and its aberrant activation is a frequent event in various cancers. mdpi.comnih.govwikipedia.org The ability of coumarin compounds to interfere with this pro-survival pathway makes them attractive candidates for anticancer agent development. mdpi.comnih.gov
While much of the research focuses on the broader class of coumarins, studies indicate that derivatives of this class can effectively suppress the PI3K/Akt pathway. nih.govfrontiersin.org For instance, certain synthetic coumarin derivatives have been shown to inhibit tumor growth in lung cancer models by suppressing PI3K/Akt signaling. nih.gov The inhibition of the PI3K/Akt pathway by coumarin compounds can disrupt the activity of Bcl-2 family members, which are crucial for regulating apoptosis, thereby promoting programmed cell death in cancer cells. mdpi.com Further investigations into specific this compound derivatives demonstrated that they can induce apoptosis in human leukemia (HL60) and liver cancer (HepG2) cells by effectively suppressing the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). mdpi.com
Table 2: Research Findings on Coumarin Interference with the PI3K/Akt Pathway
| Compound Class | Cellular Context | Effect | Consequence | Reference(s) |
| Coumarin Derivatives | HL60 and HepG2 Cancer Cells | Suppression of p-PI3K and p-Akt levels. | Induction of apoptosis and cell cycle arrest. | mdpi.com |
| Synthetic Coumarins | Lung Cancer Models | Suppression of the PI3K/Akt pathway. | Inhibition of tumor growth. | nih.gov |
| General Coumarins | Various Cancer Cells | Inhibition of the PI3K/Akt/mTOR pathway. | Reduced cell proliferation and induction of apoptosis. | mdpi.com, nih.gov |
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that translates extracellular signals into cellular responses, including inflammation, proliferation, and differentiation. nih.gov The this compound Cinnamoyloxy-mammeisin (CNM) has been shown to exert its anti-inflammatory effects through the modulation of this pathway. nih.govresearchgate.netacs.org
Detailed studies in macrophages revealed that CNM treatment leads to a reduction in the phosphorylation of key MAPK proteins: ERK 1/2, JNK, and p38. nih.govacs.org The inhibition of this pathway is directly linked to the reduced production and release of pro-inflammatory cytokines. nih.gov This demonstrates that 4-phenylcoumarins can effectively dampen inflammatory responses by intervening at the level of MAPK signaling. Furthermore, research on synthetic coumarin derivatives suggests their potential in cancer therapy is also linked to the suppression of the MAPK pathway in lung cancer models. nih.gov
Table 3: Modulation of the MAPK Pathway by 4-Phenylcoumarins
| This compound Derivative | Cellular Context | Specific Target Proteins | Outcome | Reference(s) |
| Cinnamoyloxy-mammeisin (CNM) | Macrophages | ERK 1/2, JNK, p38 MAPK | Reduced phosphorylation, leading to decreased cytokine release and anti-inflammatory effects. | nih.gov, acs.org |
| Synthetic Coumarin Derivatives | Lung Cancer Models | MAPK pathway | Suppression of the pathway, contributing to tumor growth inhibition. | nih.gov |
β-catenin Signaling Downregulation
The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and adult tissue homeostasis. oncotarget.commdpi.com When this pathway is aberrantly activated, β-catenin accumulates in the nucleus, where it acts as a transcriptional co-activator for genes that promote cell proliferation, such as c-Myc and Cyclin D1, contributing to carcinogenesis. oncotarget.commdpi.com
Research into novel coumarin compounds has demonstrated their efficacy in downregulating β-catenin signaling, particularly in the context of colorectal cancer models. nih.gov While these findings are promising for the broader coumarin class, further research is required to specifically delineate the role and mechanisms of this compound derivatives in the modulation of this critical oncogenic pathway.
Keap1/Nrf2 Pathway Activation
The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. nih.govnih.gov Activation of Nrf2 triggers the expression of a wide array of antioxidant and cytoprotective genes, making it a key therapeutic target for conditions driven by oxidative stress and inflammation. nih.govnih.govresearchgate.net
Several coumarin compounds have been identified as activators of the Nrf2 pathway. mdpi.comnih.gov For example, coumarins like esculetin (B1671247) and daphnetin (B354214) have been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense system. nih.gov Molecular docking studies have suggested that coumarins may exert this effect by directly binding to Keap1, the negative regulator of Nrf2, thus disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to activate gene transcription. nih.govnih.gov Although these studies primarily focus on other coumarin subtypes, they establish a clear precedent for the Nrf2-activating potential of the coumarin scaffold, a property that may extend to this compound derivatives.
Specific Enzyme-Target Interactions
Beyond the modulation of broad signaling pathways, the biological activities of 4-phenylcoumarins are also defined by their direct interactions with specific enzymes. These targeted inhibitions can disrupt critical pathogenic processes.
One of the most notable examples is the inhibition of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. A synthesized tetrazole-containing this compound derivative (compound 4c) exhibited a potent inhibitory effect on the InhA enzyme, which is crucial for the survival of the tuberculosis bacterium. rsc.org Molecular docking simulations revealed that the this compound scaffold fits into a non-polar pocket of the InhA active site, establishing key hydrophobic interactions. rsc.org
In the context of neurodegenerative diseases, certain this compound derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) , an enzyme linked to Parkinson's disease. Furthermore, molecular docking studies have identified 4-phenyl hydroxycoumarins, such as 5,7-dihydroxy-4-phenylcoumarin (B1236179) and 7,8-dihydroxy-4-phenylcoumarin, as potent inhibitors of bacterial isoleucyl-transfer RNA (tRNA) synthetase , highlighting their potential as antibacterial agents. ni.ac.rs
In cancer research, geranylated 4-phenylcoumarins have been found to activate proteases like cathepsin B and calpain-2 in prostate cancer cells, leading to a form of programmed cell death that is independent of caspases. nih.gov The broader class of coumarins has also been associated with the inhibition of other key enzymes, including topoisomerases and carbonic anhydrase . nih.govfrontiersin.org
Table 4: Known Enzyme-Target Interactions of 4-Phenylcoumarins
| This compound Derivative/Class | Target Enzyme | Biological Context | Outcome of Interaction | Reference(s) |
| Tetrazole-4-phenylcoumarin (4c) | Enoyl Acyl Carrier Protein Reductase (InhA) | Mycobacterium tuberculosis | Potent inhibition of the enzyme, leading to antitubercular activity. | rsc.org |
| 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin | Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | Significant inhibitory activity, suggesting neuroprotective potential. | |
| 5,7-dihydroxy- & 7,8-dihydroxy-4-phenylcoumarin | Isoleucyl-transfer RNA (tRNA) Synthetase | Bacteria | Strong interaction with the enzyme's active site, suggesting antibacterial activity. | ni.ac.rs |
| Geranylated 4-phenylcoumarins (DMDP-1, DMDP-2) | Cathepsin B, Calpain-2 | Human Prostate Cancer | Activation of enzymes, inducing caspase-independent cell death. | nih.gov |
Binding Site Analysis for Enzyme Inhibitors
Molecular docking and other computational studies have been instrumental in elucidating how this compound derivatives interact with the active sites of various enzymes. These studies reveal that the coumarin backbone and its phenyl substituent engage in specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues, leading to enzyme inhibition. researchgate.net
For instance, in the context of HIV-1 reverse transcriptase (RT), a derivative of this compound demonstrated a binding mode that covered more residues in the binding pocket compared to the standard drug Efavirenz. nih.gov The 6-chloro and 4-phenyl substituents were identified as crucial for optimal activity, while a flexible linker at position 7 allowed the compound to fit well within the binding pocket. nih.gov Similarly, studies on tubulin polymerization inhibitors showed that this compound derivatives bind to the colchicine (B1669291) binding site, with the thiazolidinone, acetamide (B32628), and coumarin moieties being critical for this activity. nih.gov
In the case of aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications, 6,7-dihydroxy-4-phenylcoumarin was found to bind differently than the known inhibitor epalrestat. researchgate.net The phenyl moiety at the C4 position was shown to improve both potency and selectivity. researchgate.net Coumarin derivatives are known to interact with key residues like Tyr48, His110, and Trp111 in the ALR2 active pocket. researchgate.net
Furthermore, molecular docking of 4-phenyl hydroxycoumarins against Staphylococcus aureus tyrosyl-tRNA synthetase revealed hydrogen-bonding interactions that correlate with their observed antibacterial activity. researchgate.net For Hepatitis A Virus (HAV) 3C protease, active this compound derivatives showed a strong hydrogen-bonding profile with key amino acids Gly170 and Cys172, similar to the co-crystallized ligand. nih.gov
The table below summarizes the key amino acid interactions for several this compound derivatives with their respective enzyme targets.
| Enzyme Target | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| Aldose Reductase 2 (ALR2) | Tyr48, His110, Trp111 | Hydrogen bonds, van der Waals, hydrophobic interactions | researchgate.net |
| Hepatitis A Virus (HAV) 3C Protease | Gly170, Cys172 | Hydrogen bonding | nih.govaphrc.org |
| Monoamine Oxidase B (MAO-B) | Cys172, Tyr326, Tyr398, FAD | Hydrogen bond, Pi-Pi T-shaped, van der Waals | mdpi.com |
| Toxoplasma gondii CDPK1 | Various residues at the active site | Intermolecular interactions | nih.gov |
Kinetic Studies of Enzyme Inhibition
Kinetic studies provide quantitative measures of the inhibitory potential of 4-phenylcoumarins against various enzymes. These studies determine parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which indicate the potency of the inhibitor. They also help to elucidate the mode of inhibition (e.g., competitive, non-competitive, mixed).
For example, a specific this compound derivative, compound 12b , was found to be a selective, mixed-type inhibitor of monoamine oxidase A (MAO-A) with a Ki value of 0.39 ± 0.04 μM. scienceopen.com In another study, various this compound derivatives were synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase (RT). One potent compound, 8b , exhibited an IC50 value of 9.01 nM, which was comparable to the reference drug Efavirenz. nih.gov
Derivatives of this compound have also shown significant inhibitory activity against Hepatitis A Virus (HAV) 3C protease. Compounds 7b , 14b , and 14c displayed Ki values of 1.903, 0.104, and 0.217 μM, respectively. nih.govaphrc.org These same compounds also inhibited the structurally related Human Rhinovirus (HRV) 3C protease with IC50 values of 16.10, 4.13, and 6.30 μM, respectively. nih.govaphrc.org
Furthermore, certain this compound derivatives designed as tubulin polymerization inhibitors demonstrated potent effects. Compounds 3a , 3b , and 3f suppressed tubulin polymerization with IC50 values of 9.37, 2.89, and 6.13 μM, respectively, which is comparable to the standard drug colchicine (IC50 = 6.93 μM). nih.gov
The following table presents a summary of the kinetic data for various this compound derivatives against different enzyme targets.
| Compound/Derivative | Enzyme Target | IC50 Value | Ki Value | Mode of Inhibition | Reference |
|---|---|---|---|---|---|
| Compound 12b | Monoamine Oxidase A (MAO-A) | - | 0.39 ± 0.04 μM | Mixed | scienceopen.com |
| Compound 8b | HIV-1 Reverse Transcriptase | 9.01 nM | - | - | nih.gov |
| Compound 7b | HAV 3C Protease | - | 1.903 μM | - | nih.gov |
| Compound 14b | HAV 3C Protease | - | 0.104 μM | - | nih.gov |
| Compound 14c | HAV 3C Protease | - | 0.217 μM | - | nih.gov |
| Compound 3a | Tubulin Polymerization | 9.37 μM | - | - | nih.gov |
| Compound 3b | Tubulin Polymerization | 2.89 μM | - | - | nih.gov |
| Compound 3f | Tubulin Polymerization | 6.13 μM | - | - | nih.gov |
| 7-Hydroxy-4-phenylcoumarin (B181766) | Aldehyde Dehydrogenase-2 (ALDH-2) | 1.5 µM | - | - | targetmol.com |
| 7-Hydroxy-4-phenylcoumarin | Monoamine Oxidase (MAO) | 0.5 µM | - | - | targetmol.com |
Gene Expression Regulation (e.g., immunity-related genes)
4-Phenylcoumarins can modulate the expression of various genes, particularly those involved in the immune response and inflammation. A key target is the nuclear factor-kappaB (NF-κB) pathway, a critical regulator of immunity, inflammation, and cell survival. researchgate.netmdpi.com
The natural this compound, Mesuol, has been shown to inhibit HIV-1 replication by targeting the NF-κB pathway. researchgate.netucm.esnih.gov Specifically, Mesuol inhibits the phosphorylation and transcriptional activity of the p65 subunit of NF-κB in cells stimulated with tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.com This action suppresses the transcriptional activity of the HIV-1 long terminal repeat (LTR), which is crucial for viral gene expression. researchgate.netmdpi.com The antiviral effect of 4-phenylcoumarins is often linked to the dual inhibition of NF-κB and the viral Tat protein. researchgate.net
In the context of inflammation, this compound derivatives like 5,7-dimethoxy-4-phenylcoumarin have been found to significantly inhibit the gene expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-treated macrophages. tandfonline.comtandfonline.com This leads to a reduction in the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. tandfonline.comtandfonline.com These compounds also mildly reduce the formation of the pro-inflammatory cytokine TNF-α. tandfonline.comtandfonline.com
Furthermore, studies on the this compound Cinnamoyloxy-mammeisin (CNM) have shown that it can reduce the release of TNF-α and CXCL2/MIP-2 both in vitro and in vivo. researchgate.netnih.gov This anti-inflammatory effect is mediated through the inhibition of MAPK signaling pathways (ERK 1/2, JNK, p38) and the transcription factors AP-1 and NF-κB. researchgate.netnih.gov
In plant defense mechanisms, coumarins, in general, can activate the expression of immunity-related genes and signaling pathways, such as the salicylic (B10762653) acid-dependent pathway, to protect against pathogens. researchgate.net
Toxicity and Selectivity Profiles in Biological Systems
The evaluation of toxicity and selectivity is crucial in drug development. An ideal therapeutic agent should be highly toxic to target cells (e.g., cancer cells, pathogens) while exhibiting minimal toxicity to normal, healthy cells.
Several studies have highlighted the selective cytotoxicity of this compound derivatives. Geranylated 4-phenylcoumarins, DMDP-1 and DMDP-2, were highly cytotoxic to androgen-independent prostate cancer cell lines (PC-3 and DU-145) but not to normal epithelial cells (NP69). researchgate.net This suggests a favorable selectivity profile for these compounds. Similarly, 5,7-dimethoxy-4-phenylcoumarin and its p-methoxylphenyl analog were found to exhibit low toxicity in normal cells, which, combined with their effects on malignant cells, suggests their potential as chemopreventive agents. bioline.org.br
In a study of coumarin-based derivatives on human lung cancer cells (A549), the toxicity was significantly higher for compounds with a 4-phenyl group compared to those with a 4-methyl group, indicating the phenyl ring plays a vital role in cytotoxicity. iiarjournals.org The derivative 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin showed the highest cytotoxicity against A549 cells with a CC50 value of 13.5 ± 0.15 μM. iiarjournals.orgnih.gov
The selectivity of 4-phenylcoumarins has also been observed in other contexts. For example, 7-hydroxy-4-phenylcoumarin derivatives showed high selective toxicity against the Leishmania amazonensis parasite while displaying very little cytotoxicity in mammalian cells. researchgate.net
The table below summarizes the cytotoxicity data for various this compound derivatives against different cell lines.
| Compound/Derivative | Cell Line | Effect | IC50/CC50 Value | Reference |
|---|---|---|---|---|
| DMDP-1 | PC-3 (Prostate Cancer) | Cytotoxic | - | nih.gov |
| DMDP-2 | DU 145 (Prostate Cancer) | Cytotoxic | - | nih.gov |
| DMDP-1 & -2 | NP69 (Normal Epithelial) | Not cytotoxic | - | researchgate.net |
| 5,7-dimethoxy-4-phenylcoumarin | Normal cells | Low toxicity | - | bioline.org.br |
| 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin (4f) | A549 (Lung Cancer) | Cytotoxic | 13.5 ± 0.15 μM | iiarjournals.orgnih.gov |
| Calocoumarin-A | Raji cells | No cytotoxicity | - | nih.gov |
| Various 4-phenylcoumarins | L. amazonensis (parasite) | Selectively toxic | - | researchgate.net |
| Various 4-phenylcoumarins | Murine peritoneal macrophages | Low cytotoxicity | - | researchgate.net |
Structure Activity Relationship Sar Studies of 4 Phenylcoumarins
Influence of Substituents on Biological Potency and Selectivity
Phenyl Group Modifications at C-4
The substitution pattern on the phenyl ring at the C-4 position plays a critical role in determining the biological activity of 4-phenylcoumarins. The electronic and steric properties of these substituents can influence the molecule's interaction with its biological target.
For instance, in the context of monoamine oxidase (MAO) inhibition, while 3-phenylcoumarins have been more extensively studied, the principles of substitution on the phenyl ring offer valuable insights. It has been observed that the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter inhibitory potency and selectivity for MAO-A versus MAO-B. researchgate.net
In a study of 4-phenylcoumarin derivatives as anti-tubercular agents, modifications to the C-4 phenyl ring were part of the optimization process that led to compounds with improved activity. researchgate.net Furthermore, research into 4-phenylcoumarins as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has underscored the general importance of the 4-phenyl substituent for achieving optimal activity. nih.gov
A comparison between 4-methylcoumarins and 4-phenylcoumarins in certain enzymatic assays has suggested that the bulkier phenyl group at C-4 can sometimes lead to reduced activity due to steric hindrance, highlighting the importance of the size and conformation of this substituent. nih.gov
| Modification on C-4 Phenyl Ring | Observed Effect on Biological Activity | Compound Class/Target | Reference |
|---|---|---|---|
| General Presence | Important for optimal anti-HIV-1 NNRTI activity | Anti-HIV-1 NNRTIs | nih.gov |
| Varied Substituents | Modulates anti-tubercular activity | Anti-tubercular agents | researchgate.net |
| Comparison to Methyl Group | Can cause steric hindrance, leading to lower activity in some enzyme assays | Protein Transacetylase Substrates | nih.gov |
Hydroxyl Group Position and Number (e.g., C-6, C-7, C-8, C-3', C-4')
The presence, number, and location of hydroxyl groups on the this compound framework are crucial determinants of various biological activities, particularly antioxidant and antiproliferative effects. Phenolic hydroxyl groups are known to contribute to the antioxidant capacity of coumarins by donating a hydrogen atom to scavenge free radicals. pjmhsonline.com
Studies on natural coumarins have shown that their antioxidant and antitumor activities are often linked to the number of phenolic hydroxyl groups on the aromatic ring. pjmhsonline.comfrontiersin.org Chemical modification, such as methylation, of these hydroxyl groups can lead to a significant decrease in antiradical activity, confirming their importance. pjmhsonline.com
While much of the specific data comes from the broader coumarin (B35378) class, the principles are directly applicable to 4-phenylcoumarins. For example, in the related 4-methylcoumarin (B1582148) series, compounds bearing ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring (e.g., at C-7 and C-8) demonstrated considerable neuroprotective effects against oxidative stress. uniroma1.it In contrast, hydroxyl groups at the C-5 and C-7 positions did not confer the same protective effects. uniroma1.it This suggests that the relative positioning of hydroxyl groups is critical for specific biological activities.
| Hydroxyl Group Position/Pattern | Observed Effect on Biological Activity | Compound Class | Reference |
|---|---|---|---|
| General Phenolic Hydroxyl Groups | Crucial for antioxidant and antiproliferative activities | Natural Coumarins | pjmhsonline.comfrontiersin.org |
| Methylation of Phenolic Hydroxyls | Decreased antioxidant activity, but can enhance antimicrobial activity by increasing lipophilicity | Natural Coumarins | pjmhsonline.comfrontiersin.org |
| ortho-Dihydroxy (e.g., C-7, C-8) | Conferred significant neuroprotective and antioxidant effects | 4-Methylcoumarins | uniroma1.it |
| C-5, C-7 Dihydroxy | Found to be devoid of protective effects against H2O2-induced neurotoxicity | 4-Methylcoumarins | uniroma1.it |
Halogen Substitutions (e.g., Chlorine at C-6)
The introduction of halogen atoms, such as chlorine, into the this compound structure can significantly enhance biological potency. Halogens can alter the electronic properties of the molecule and improve its binding affinity to target proteins.
A notable example is found in the development of this compound derivatives as HIV-1 NNRTIs. Structure-activity relationship studies within this series revealed that a chlorine atom at the C-6 position of the coumarin ring is important for optimal anti-HIV-1 activity. nih.gov This finding highlights the strategic importance of halogenation at specific positions to enhance the therapeutic potential of the this compound scaffold.
Alkyl and Acyl Group Effects (e.g., Prenyl, Geranyl, Butyryl Moieties)
The addition of lipophilic alkyl and acyl groups, particularly isoprenoid chains like prenyl and geranyl, can have a profound impact on the biological activity of 4-phenylcoumarins, often enhancing their anticancer properties. These groups increase the lipophilicity of the molecule, which can facilitate cell membrane penetration.
Geranylated 4-phenylcoumarins isolated from Mesua elegans have demonstrated significant cytotoxic effects against human prostate cancer cells. researchgate.net Similarly, newly discovered prenylated 4-phenylcoumarins from Kielmeyera argentea have also been reported, with related prenylated 4-alkylcoumarins showing cytotoxic activity against human glioblastoma cells. nih.gov The presence of these isoprenoid side chains is a common feature in natural coumarins with notable anti-tumoral, anti-inflammatory, and anti-viral effects. nih.gov
| Alkyl/Acyl Group | Position | Observed Effect on Biological Activity | Compound Source/Class | Reference |
|---|---|---|---|---|
| Geranyl | Various | Cytotoxic against human prostate cancer cells | Mesua elegans isolates | researchgate.net |
| Prenyl | Various | Reported in new compounds; related 4-alkylcoumarins show cytotoxicity against glioblastoma cells | Kielmeyera argentea isolates | nih.gov |
| General Prenyloxy Groups | Various | Associated with anti-tumoral, anti-inflammatory, and anti-viral effects | Natural Prenyloxycoumarins | nih.gov |
Linker Group Influence on Binding and Activity
In the design of more complex this compound derivatives, where a functional moiety is tethered to the core scaffold, the nature of the linker group is crucial for maintaining or enhancing biological activity. The length, flexibility, and chemical composition of the linker can influence how the molecule fits into a binding pocket and interacts with its target.
In the development of this compound-based HIV-1 NNRTIs, a linker was used to attach a side chain to the C-7 position of the coumarin. SAR studies indicated that a 5-atom linker, specifically a hydrazone-based linker (=N-NH-CO-CH₂-O-), provided the necessary rotation and flexibility for the compound to fit well within the binding pocket of the reverse transcriptase enzyme. nih.gov This optimal linker length and composition were key to the high inhibitory activity observed. nih.gov
Pyran Ring and Other Heterocyclic Fusions
Fusing an additional heterocyclic ring, such as a pyran ring, to the this compound scaffold can create novel chemical entities with enhanced or modified biological activities. This approach, known as molecular hybridization, can lead to compounds with synergistic effects, combining the pharmacological properties of both the coumarin and the fused heterocycle.
The fusion of various heterocycles at the 3,4-position of the coumarin ring has been a successful strategy for generating molecules with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties. researchgate.netnih.govmdpi.com While specific SAR data for pyran-fused 4-phenylcoumarins is an emerging area, the general principle is that the annulation of heterocycles can significantly impact the biological profile of the parent coumarin. researchgate.net The synthesis of pyran-fused biscoumarins and other related structures demonstrates the chemical feasibility and the potential for creating diverse libraries of such compounds for biological screening. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. wikipedia.orgmdpi.com For this compound derivatives, QSAR studies have been instrumental in understanding how specific molecular features influence their therapeutic effects, particularly in the realm of anticancer research. These models provide predictive tools that can forecast the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govtbzmed.ac.ir
A notable QSAR analysis was conducted on a series of coumarin analogs, including 4-substituted derivatives, to predict their antiproliferative activities against HepG2 (human liver cancer) cells. tbzmed.ac.ir In this study, molecular descriptors representing various physicochemical properties of the compounds were calculated and correlated with their observed biological activities. Using a technique called Genetic Algorithm-Multiple Linear Regression (GA-MLR), researchers developed predictive linear models. nih.govtbzmed.ac.ir
The resulting QSAR models demonstrated good predictive power. For instance, a model incorporating three specific molecular descriptors achieved a squared correlation coefficient (r²) of 0.670, while a four-descriptor model showed an even better correlation with an r² of 0.692. tbzmed.ac.ir The statistical validity of these models confirms their reliability for predicting the anticancer activity of new coumarin derivatives and provides insights into the structural requirements for cytotoxicity. nih.govtbzmed.ac.ir Such findings are crucial for the rational design of new this compound-based anticancer agents with enhanced potency. tbzmed.ac.ir
Another study focused on 3- and 4-substituted 7-hydroxycoumarin derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. A statistically validated two-dimensional (2D) QSAR model was developed using multiple linear regression (MLR) analysis to establish a relationship between the compounds' structure and their inhibitory activity. longdom.org
Furthermore, a more advanced 4D-QSAR study was performed on 3-pyrazolyl substituted coumarin derivatives designed as JNK1 inhibitors, a kinase involved in tumor formation. This model, which considers the conformational flexibility of the molecules, yielded a high squared correlation coefficient (R²) of 0.785 and a predictive R² of 0.701. nih.gov The model highlighted the importance of Coulombic potential energy-based descriptors, indicating that the electrostatic properties of specific atoms within the coumarin structure are critical for their biological activity. nih.gov
| Study Focus | Cell Line/Target | Modeling Technique | Key Statistical Parameter | Descriptor Type Highlighted | Reference |
|---|---|---|---|---|---|
| Antiproliferative Activity | HepG2 | GA-MLR (2D-QSAR) | r² = 0.692 (4-descriptor model) | Physicochemical | tbzmed.ac.ir |
| 17β-HSD3 Inhibition | 17β-HSD3 Enzyme | MLR (2D-QSAR) | Statistically Validated Model | 2D Molecular Descriptors | longdom.org |
| JNK1 Inhibition | JNK1 Kinase | 4D-QSAR | R² = 0.785 | Coulombic Potential Energy | nih.gov |
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is another powerful computational technique in drug design that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target. dovepress.comslideshare.net This "pharmacophore" serves as a 3D query to screen large databases for novel compounds that possess the required features, and thus are likely to be active. dovepress.com For this compound derivatives, pharmacophore models have been successfully developed to elucidate the key structural motifs required for their anticancer activity.
In a study targeting tubulin polymerization, a key process in cell division and a validated target for anticancer drugs, researchers designed and synthesized a series of this compound derivatives. nih.gov To understand the structural basis of their potent activity against the MCF-7 breast cancer cell line, pharmacophore models were constructed. nih.gov
The modeling studies revealed that the presence of the coumarin moiety, along with an acetamide (B32628) and a thiazolidinone group, were crucial for the observed tubulin polymerization inhibitory activity. nih.gov These features represent the key interaction points between the this compound derivatives and the tubulin protein. The generated pharmacophore model mapped out the essential steric and electronic features, including hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to the colchicine (B1669291) binding site on tubulin. nih.govplos.org
The most active compounds from the series, which exhibited potent tubulin polymerization suppression, fit well into the generated pharmacophore model. Molecular docking studies further confirmed that these compounds adopt a binding mode similar to that of colchicine, a well-known tubulin inhibitor. nih.gov This integrated approach of pharmacophore modeling and molecular docking provides a detailed understanding of the molecular interactions and guides the design of new, more potent this compound derivatives as anticancer agents. dovepress.comnih.gov
| Biological Target | Activity | Essential Moieties/Features | Predicted Binding Site | Reference |
|---|---|---|---|---|
| Tubulin | Anticancer (Breast Cancer) | Coumarin, Acetamide, Thiazolidinone | Colchicine Binding Site | nih.gov |
Computational and Theoretical Studies on 4 Phenylcoumarins
Quantum Chemical Calculations
Quantum chemical calculations have emerged as an indispensable tool for understanding the intricate details of molecular behavior at the atomic level. These calculations are founded on the principles of quantum mechanics and can predict a wide range of molecular properties, including geometries, energies, and electronic distribution. For 4-phenylcoumarins, these computational approaches have been pivotal in exploring their antioxidant potential and electronic properties. uniroma1.itnih.gov
Density Functional Theory (DFT) is a prominent computational method employed to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. opensciencepublications.comresearchgate.net It has been widely applied to the study of 4-phenylcoumarin derivatives to understand their antioxidant activities and molecular structures. opensciencepublications.comresearchgate.netnih.gov DFT calculations are used to determine various parameters, including bond dissociation enthalpies and ionization potentials, which are crucial in assessing the radical scavenging capabilities of these compounds. opensciencepublications.comresearchgate.net
For instance, DFT has been utilized to study the antioxidant activity of 3-aryl-4-hydroxycoumarin derivatives. opensciencepublications.comresearchgate.net These studies have shown that the presence of a phenyl group at the 3-position and hydroxyl groups at specific locations on the coumarin (B35378) skeleton can significantly influence the antioxidant capacity. opensciencepublications.comresearchgate.net Furthermore, DFT calculations have been instrumental in modeling the molecular structure of various 4-hydroxycoumarin (B602359) derivatives and their complexes. nih.govnih.gov The B3LYP functional is a commonly used method in these DFT studies, often paired with basis sets like 6-31+G(d,p) or 6-311++G*(d,p) to achieve a balance between accuracy and computational cost. uniroma1.itugent.be
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic properties and reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. auctoresonline.org The energies of these frontier molecular orbitals (FMOs) are crucial in determining the chemical reactivity and bioactivity of compounds. nih.gov
In the context of 4-phenylcoumarins, HOMO and LUMO energy analysis, often performed using DFT and Time-Dependent DFT (TD-DFT), provides insights into the charge transfer characteristics within the molecule. researchgate.net For example, studies on 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin (B1236179) have utilized HOMO-LUMO calculations to indicate intramolecular charge transfer. researchgate.net A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity and bioactivity. nih.gov
The table below presents the calculated HOMO and LUMO energies for selected this compound derivatives from a computational study.
| Compound | HOMO (eV) | LUMO (eV) |
| 7-hydroxy-4-phenylcoumarin | -6.03 | -1.98 |
| 5,7-dihydroxy-4-phenylcoumarin | -5.89 | -1.87 |
The energy gap between the HOMO and LUMO is a critical parameter that helps in characterizing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive. nih.gov For this compound derivatives, the HOMO-LUMO energy gap is an indicator of their potential bioactivity. nih.gov
Stabilization energy, often calculated as isodesmic reaction energy (∆Eiso), is another important parameter derived from computational studies. It provides a measure of the stability of the radical formed after a hydrogen atom is abstracted from an antioxidant molecule. opensciencepublications.com In studies of 3-aryl-4-hydroxycoumarin derivatives, it was found that the introduction of certain substituents can significantly increase the stabilization energy of the resulting radical, thereby enhancing the antioxidant activity. opensciencepublications.com For instance, a chlorine atom on the coumarin ring was found to substantially increase the stabilization energy. opensciencepublications.com
The following table showcases the HOMO-LUMO energy gap and stabilization energies for some this compound derivatives.
| Compound | HOMO-LUMO Gap (eV) | Stabilization Energy (kcal/mol) |
| 4-hydroxy-3-phenylcoumarin | 4.05 | - |
| 4-hydroxy-3-(4-methoxyphenyl)coumarin | 3.84 | - |
| 6-chloro-4-hydroxy-3-(4-hydroxyphenyl)coumarin | - | -4.43 |
Spin density distribution analysis is a computational tool used to visualize the delocalization of the unpaired electron in a radical species. opensciencepublications.com This analysis is particularly valuable in understanding the antioxidant mechanism of phenolic compounds like hydroxylated 4-phenylcoumarins. After a hydrogen atom is abstracted from a hydroxyl group, a radical is formed, and the stability of this radical is enhanced if the unpaired electron can be delocalized over the molecule. opensciencepublications.com
For 3-aryl-4-hydroxycoumarin derivatives, spin density calculations have shown that the unpaired electron formed after hydrogen abstraction from a phenolic hydroxyl group is localized not only on the phenolic oxygen but also on several carbon atoms within the molecule, including the C3 carbon and various positions on the phenyl ring. opensciencepublications.com This delocalization contributes to the stability of the radical and, consequently, to the antioxidant activity of the parent molecule. opensciencepublications.com The extent of spin density on the phenolic oxygen can be correlated with the scavenging activity; a lower contribution from the phenolic oxygen often corresponds to higher activity due to greater resonance stabilization. opensciencepublications.com
The evaluation of thermodynamic and kinetic parameters through computational methods is fundamental to understanding the mechanisms of radical scavenging by antioxidants. These parameters help to predict the favorability and rate of the reactions involved in neutralizing free radicals.
Bond Dissociation Enthalpy (BDE) is a key thermodynamic parameter used to assess the antioxidant activity of phenolic compounds, including this compound derivatives. opensciencepublications.comresearchgate.net It represents the enthalpy change associated with the homolytic cleavage of a bond, typically an O-H bond in the context of antioxidants, to form a hydrogen atom and a radical. ugent.be A lower BDE value indicates a weaker O-H bond, which facilitates the donation of a hydrogen atom to a free radical, a primary mechanism of antioxidant action known as Hydrogen Atom Transfer (HAT). opensciencepublications.comresearchgate.net
Computational studies, primarily using DFT, have been employed to calculate the BDE of hydroxyl groups in various this compound derivatives. opensciencepublications.comugent.be These studies have demonstrated that the substitution pattern on both the coumarin and phenyl rings significantly influences the O-H BDE. For example, the presence of a chlorine atom at the 6-position of the coumarin skeleton has been shown to decrease the O-H BDE, thereby enhancing the antioxidant activity. opensciencepublications.comresearchgate.net The BDE has been found to have a good correlation with the experimentally observed antioxidant activity of these compounds. opensciencepublications.comresearchgate.net
The table below provides calculated BDE values for the hydroxyl groups of several 3-aryl-4-hydroxycoumarin derivatives.
| Compound | BDE (kcal/mol) |
| 4-hydroxy-3-phenylcoumarin | 79.29 |
| 4-hydroxy-3-(4-methoxyphenyl)coumarin | 76.17 |
| 4-hydroxy-3-(4-methylphenyl)coumarin | 78.29 |
| 6-chloro-4-hydroxy-3-(4-hydroxyphenyl)coumarin (at 4-OH) | 80.15 |
| 6-chloro-4-hydroxy-3-(3-hydroxyphenyl)coumarin (at 3'-OH) | 46.43 |
Proposed Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Sequential Proton Loss-Electron Transfer (SPL-ET))
Computational studies have been crucial in proposing and evaluating the dominant free radical scavenging mechanisms for this compound derivatives. nih.gov The two primary mechanisms considered are the Hydrogen Atom Transfer (HAT) and the Sequential Proton Loss-Electron Transfer (SPL-ET).
The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule (in this case, a hydroxylated this compound) to a free radical. The thermodynamic feasibility of this mechanism is often assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond and a more favorable HAT process. For 7,8-dihydroxy-4-phenyl coumarin, the HAT mechanism is suggested as a probable pathway for free radical scavenging in the gas phase. nih.gov In non-polar solvents, the HAT mechanism is also found to be the most probable pathway.
The Sequential Proton Loss-Electron Transfer (SPL-ET) mechanism is a two-step process. First, the antioxidant molecule loses a proton to form a phenoxide anion. Subsequently, this anion donates an electron to the free radical. The feasibility of this mechanism is evaluated by considering the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). The SPL-ET mechanism is generally favored in polar solvents which can stabilize the charged intermediates. For some coumarin derivatives, the SPL-ET mechanism has been found to be the main antioxidative route in polar environments like water and methanol (B129727). researchgate.net In some cases, a related mechanism, Single-Electron Transfer followed by Proton Transfer (SET-PT), is considered more likely in certain solvent systems. nih.gov
A comparative DFT study on 3-phenylcoumarin (B1362560) and this compound derivatives indicated that for 6,7-dihydroxy-4-(3',4'-dihydroxyphenyl)chromenone, the HAT mechanism is predominant in the gas phase and benzene (B151609), while the SPL-ET mechanism is the principal route in methanol and water. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a biological target, as well as to study the dynamic behavior of the resulting complex. These methods have been widely applied to investigate the potential therapeutic applications of this compound derivatives.
Molecular Docking studies of this compound derivatives have been performed to explore their interactions with various protein targets. For instance, new derivatives of this compound have been docked into the pocket site of the Hepatitis A Virus (HAV) 3C protease, revealing strong hydrogen bonding with key amino acids like Gly170 and Cys172. nih.gov In another study, this compound derivatives were investigated as potential tubulin polymerization inhibitors. Molecular modeling and docking studies indicated that these compounds exhibit a binding mode similar to that of colchicine (B1669291), a known tubulin inhibitor.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein interactions over time. MD studies have been conducted on this compound derivatives to assess the stability of the docked complexes. For example, MD simulations of a this compound derivative complexed with tubulin were carried out for 100 picoseconds, showing that the compound reached a stable state after 30 picoseconds. These simulations help to refine the understanding of the binding mode and the stability of the interactions predicted by molecular docking.
These computational approaches are instrumental in the rational design of new this compound derivatives with enhanced biological activities by providing detailed insights into their molecular interactions with therapeutic targets.
Ligand-Protein Interaction Analysis
Molecular modeling is a cornerstone for understanding how this compound derivatives exert their biological effects. By simulating the interaction between the ligand (the this compound compound) and its protein target, researchers can identify the specific forces and amino acid residues that stabilize the binding.
In a notable study, new this compound derivatives were investigated as potential inhibitors of tubulin polymerization for anti-breast cancer applications. nih.gov Molecular modeling of several active compounds revealed a binding mode within the tubulin protein that was similar to that of the known inhibitor, colchicine. nih.gov Docking studies and pharmacophore models highlighted that the coumarin, thiazolidinone, and acetamide (B32628) components of the derivatives were all crucial for their activity. nih.gov This type of analysis is vital as it explains the structure-activity relationship and provides a rational basis for designing more potent and selective inhibitors. The interactions can range from hydrogen bonds and hydrophobic contacts to more complex electronic interactions, all of which contribute to the ligand's ability to modulate the protein's function. marmara.edu.trhkust.edu.hk
Binding Affinity Predictions
A key goal of computational studies is to predict the binding affinity of a ligand for its target protein, often expressed as an inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). nih.gov These values quantify the ligand's potency.
For the aforementioned this compound derivatives targeting tubulin, their cytotoxic effects against the MCF-7 breast cancer cell line were evaluated. nih.gov Several of the synthesized compounds exhibited potent activity, with IC₅₀ values ranging from 4.3 to 21.2 µg/mL, which was superior to the reference drug doxorubicin (B1662922) (IC₅₀ = 26.1 µg/mL). nih.gov
Furthermore, the most promising compounds were assessed for their direct ability to inhibit tubulin polymerization. The results, shown in the table below, demonstrate that these this compound derivatives are potent suppressors of tubulin polymerization, with activities comparable to or better than the reference inhibitor, colchicine. nih.gov
| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) | Cytotoxicity (MCF-7) IC₅₀ (µg/mL) |
|---|---|---|
| Compound 3a | 9.37 | 11.1 |
| Compound 3b | 2.89 | 16.7 |
| Compound 3f | 6.13 | 21.2 |
| Colchicine (Reference) | 6.93 | - |
| Doxorubicin (Reference) | - | 26.1 |
Data sourced from a study on this compound derivatives as anti-breast cancer agents. nih.gov
Conformational Analysis in Binding Pockets
The three-dimensional shape, or conformation, of a molecule is critical for its ability to fit into a protein's binding pocket. youtube.comspringernature.com Computational methods can analyze the preferred conformations of this compound derivatives and how these conformations are stabilized within the active site of a protein.
Molecular dynamics (MD) simulations, for instance, can track the movements of both the ligand and the protein over time, providing insights into the stability of their interaction. physchemres.org For the potent this compound derivative designated as compound 3a, MD simulations were carried out over 100 picoseconds. The results showed that the compound achieved a stable state within the tubulin binding pocket after just 30 picoseconds, a finding that aligned with its calculated potential and kinetic energy. nih.gov This stability confirms a favorable and sustained interaction, which is a hallmark of an effective inhibitor. Such analyses help to confirm that the docked pose of the ligand is not just a transient state but represents a stable and energetically favorable binding mode. nih.gov
Molecular Mechanics (MMFF94) Studies
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. nih.gov It is significantly faster than quantum mechanical calculations, making it ideal for studying large systems or for performing initial analyses like conformational searches and energy minimizations.
One of the most widely used sets of parameters for these calculations is the Merck Molecular Force Field 94 (MMFF94). nih.gov This force field was specifically developed and parameterized to be highly effective for a broad range of organic and drug-like molecules, including heterocyclic compounds like coumarins. nih.gov Its primary strength lies in accurately calculating conformational energies and intermolecular interaction energies. nih.gov
In the context of this compound research, the MMFF94 force field is an essential tool. Before performing more computationally expensive tasks like protein-ligand docking or molecular dynamics simulations, researchers typically use MMFF94 to perform an energy minimization of the ligand's structure. This process finds the lowest energy, most stable three-dimensional conformation of the molecule, which is crucial for obtaining accurate and reliable docking results.
Solvent Effects on Molecular Properties and Reactivity
The surrounding environment, particularly the solvent, can significantly influence the properties and chemical reactivity of a molecule. nih.gov Computational studies can model these solvent effects to provide a more accurate picture of a molecule's behavior in a biological or chemical system.
Computational models can simulate these effects by treating the solvent either explicitly (modeling individual solvent molecules) or implicitly (as a continuous medium with a specific dielectric constant). These calculations help in understanding how solvents stabilize different molecular structures or transition states, thereby affecting reaction rates and equilibria. nih.gov
Topology and Chelation Studies (e.g., Metal Chelation)
Topological analysis in chemistry relates to the properties of a molecule that are determined by the connectivity of its atoms. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld population analysis can be used to study the electron density distribution and identify reactive sites within a molecule. asrjetsjournal.org Such studies have been performed on this compound derivatives to understand their electronic structure and reactivity. dntb.gov.ua
A significant property of the coumarin scaffold is its ability to act as a chelating agent, binding to metal ions. This is particularly relevant in biological systems where metal ions play crucial roles in enzyme function and disease pathology. The oxygen atoms in the lactone ring and other substituents on the coumarin core can coordinate with metal ions like copper (Cu²⁺) and iron (Fe²⁺).
Theoretical studies on a this compound glucoside used as a corrosion inhibitor for steel provided insights into its metal-binding properties. nih.gov Density Functional Theory (DFT) calculations revealed that chemical bonds are established between the phenyl group of the this compound derivative and the iron surface, a process known as chemisorption. nih.gov This demonstrates the inherent ability of the this compound structure to interact strongly with metals. Further analysis using Fukui reactivity indices showed that the adsorbed molecules create a protective layer, highlighting the molecule's capacity for strong surface interactions driven by its electronic topology. nih.gov
Pharmacokinetics, Metabolism, and Biotransformation of 4 Phenylcoumarins
In Vitro and In Vivo Metabolic Fate Studies
The metabolic journey of 4-phenylcoumarins involves several biochemical transformations, primarily catalyzed by cytochrome P450 (CYP450) enzymes. In silico and in vitro studies have provided significant insights into their metabolic pathways.
In silico predictions for compounds like cinnamoyloxy-mammeisin (CNM), a 4-phenylcoumarin from geopropolis, suggest a low affinity for CYP450 family members. nih.gov However, general coumarin (B35378) metabolism studies show that human P450 enzymes, particularly from the CYP1A, CYP2B6, and CYP2E1 families, are known to metabolize coumarins. mdpi.com The primary reactions include oxidation, often leading to the formation of hydroxylated derivatives. mdpi.com
For certain 4-phenyl-2-quinolone (4-PQ) derivatives, which share a structural similarity, in silico models predict that metabolism occurs via aromatic hydroxylation on the aromatic rings, O-dealkylation of methoxy (B1213986) groups, and epoxidation of the quinolone core. mdpi.com These phase I reactions are typically followed by phase II metabolism, such as glucuronidation or glutathione (B108866) (GSH) conjugation, to increase water solubility and facilitate excretion. mdpi.com
A key metabolic process observed in vivo is the hydrolysis of this compound glycosides to their corresponding aglycones. scielo.org.mx For instance, the hydrolysis of 5-O-β-D-galactopyranosyl-7-methoxy-3',4'-dihydroxy-4-phenylcoumarin to its aglycone, 7-methoxy-5,3',4'-trihydroxy-4-phenylcoumarin, has been reported. scielo.org.mx This is significant because the aglycones are often considered the bioactive form of the compound. ingentaconnect.com For example, the aglycone 30-hydroxy-40,5,7-trimethoxy-4-phenylcoumarin was found to be highly cytotoxic against a bladder carcinoma cell line, whereas its glycosidic precursors were inactive. ingentaconnect.com
Studies on deschloroketamine (B12793670) derivatives, while not coumarins, provide a model for metabolic pathways that can be analogous. These include N-dealkylation, hydroxylation, multiple oxidations, and subsequent phase II reactions like glucuronidation and N-acetylation. ljmu.ac.uk
Table 1: Predicted and Observed Metabolic Reactions for 4-Phenylcoumarins and Related Structures
| Compound Type | Metabolic Reaction | Enzyme Family Involved (Predicted/Observed) | Resulting Metabolite Type | Source |
|---|---|---|---|---|
| This compound Glycoside | Hydrolysis | Not specified (in vivo) | Aglycone | scielo.org.mx |
| 4-Phenyl-2-quinolone derivative | Aromatic Hydroxylation | CYP450 | Hydroxylated derivative | mdpi.com |
| 4-Phenyl-2-quinolone derivative | O-dealkylation | CYP450 | Demethylated derivative | mdpi.com |
| 4-Phenyl-2-quinolone derivative | Epoxidation | CYP450 | Epoxide | mdpi.com |
| General Coumarins | Hydroxylation (at C-3, C-6, C-7, C-8) | CYP1A1, CYP1A2, CYP2B6, CYP2E1 | Hydroxycoumarins | mdpi.com |
| Epoxide of 4-PQ derivative | Glucuronidation | UDP-glucuronosyltransferase | Glucuronide conjugate | mdpi.com |
Biotransformation by Microorganisms or Plant Cell Cultures (e.g., Transgenic Hairy Roots of Polygonum multiflorum)
Biotransformation using plant cell cultures or microorganisms offers a sustainable and highly specific method for modifying chemical structures. researchgate.net This approach is particularly effective for glycosylation, a reaction that is often challenging to control through conventional chemical synthesis. ingentaconnect.com
A notable example is the biotransformation of 4-phenylcoumarins using transgenic hairy roots of Polygonum multiflorum. academicjournals.org In one study, two synthetic substrates, 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin (B1236179), were fed to these cultures. academicjournals.org The hairy roots successfully catalyzed the glycosylation of these compounds. academicjournals.org
7-hydroxy-4-phenylcoumarin was converted to This compound-7-O-β-D-glucopyranoside . The optimal co-culture time for this conversion was found to be four days, resulting in a yield of 31.16%. academicjournals.org
5,7-dihydroxy-4-phenylcoumarin was transformed into 7-hydroxy-4-phenylcoumarin-5-O-β-D-glucopyranoside , a novel compound. This reaction had an optimal co-culture time of two days, with a yield of 32.42%. academicjournals.org
This demonstrates the regioselectivity of the enzymatic systems within the P. multiflorum hairy roots, which preferentially glycosylated the hydroxyl group at the C-7 or C-5 position. academicjournals.org
Similarly, suspension-cultured cells of Catharanthus roseus have been used to glycosylate hydroxycoumarin derivatives, producing both mono- and di-glucoside compounds. ingentaconnect.com For example, when fed 7-hydroxy-4-phenylcoumarin, these cells produced not only this compound-7-O-β-D-glucopyranoside but also a new diglucoside, this compound-7-O-β-D-glucopyranosyl(1→6)β-D-glucopyranoside. ingentaconnect.com
Fungi are also employed for biotransformation. Studies on various coumarin scaffolds with filamentous fungi like Cunninghamella elegans and Aspergillus brasiliensis show that these microorganisms can perform highly selective hydroxylations, although the efficiency can depend on the specific coumarin structure. mdpi.com
Table 2: Biotransformation of 4-Phenylcoumarins by Plant Cell Cultures
| Biocatalyst | Substrate | Product | Yield (%) | Optimal Time | Source |
|---|---|---|---|---|---|
| Transgenic hairy roots of Polygonum multiflorum | 7-hydroxy-4-phenylcoumarin | This compound-7-O-β-D-glucopyranoside | 31.16 | 4 days | academicjournals.org |
| Transgenic hairy roots of Polygonum multiflorum | 5,7-dihydroxy-4-phenylcoumarin | 7-hydroxy-4-phenylcoumarin-5-O-β-D-glucopyranoside | 32.42 | 2 days | academicjournals.org |
| Suspension cells of Catharanthus roseus | 7-hydroxy-4-phenylcoumarin | This compound-7-O-β-D-glucopyranoside | Not specified | Not specified | ingentaconnect.com |
| Suspension cells of Catharanthus roseus | 7-hydroxy-4-phenylcoumarin | This compound-7-O-β-D-glucopyranosyl(1→6)β-D-glucopyranoside | Not specified | Not specified | ingentaconnect.com |
Analytical Methodologies for Pharmacokinetic Profiling
To study the pharmacokinetics of 4-phenylcoumarins, robust and sensitive analytical methods are required to detect and quantify the parent compounds and their metabolites in complex biological matrices. scielo.org.mx High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose. scielo.org.mxresearchgate.net
The development of analytical methods for 4-phenylcoumarins often involves High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) or Ultra-Performance Liquid Chromatography with a Photodiode-Array Detector (UPLC-PDA). scielo.org.mxnih.gov UPLC systems, which use smaller particle size columns (e.g., 1.7 µm), generally offer faster analysis times and better resolution compared to traditional HPLC. researchgate.netajol.info
For the simultaneous quantification of 5-O-β-D-galactopyranosyl-7-methoxy-3',4'-dihydroxy-4-phenylcoumarin and its aglycone, a specific HPLC-DAD method was developed. scielo.org.mxscielo.org.mx The separation was achieved on an Eclipse XDB-C8 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (B52724) (76:24, v/v) at a flow rate of 1.2 mL/min. scielo.org.mxscielo.org.mx The detection wavelength was set at 328 nm. scielo.org.mx
A UPLC-PDA method was developed for the quantification of 4-phenylcoumarins and chlorogenic acid in Exostema caribaeum bark. nih.gov This method utilized an ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. researchgate.netnih.gov
Validation of these methods is crucial and typically includes assessing linearity, precision, accuracy, and recovery. For the HPLC-DAD method, linearity was established in the range of 0.09–4.5 µg/mL for both the this compound and its aglycone, with a coefficient of determination (R²) of ≥ 0.999. scielo.org.mxscielo.org.mx The accuracy was reported as <15.0%, with intra- and inter-assay precision (as %RSD) below 7.5% and 6.1%, respectively. scielo.org.mxscielo.org.mx
Table 3: Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detection | Source |
|---|---|---|---|---|---|
| HPLC-DAD | Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) | 0.1% TFA in water : acetonitrile (76:24, v/v) | 1.2 mL/min | DAD at 328 nm | scielo.org.mxscielo.org.mx |
| UPLC-PDA | ACQUITY UPLC BEH C18 (e.g., 1.7 µm) | Gradient of 0.1% formic acid in water and acetonitrile | Not specified | PDA | researchgate.netnih.gov |
A significant application of these validated methods is the quantification of 4-phenylcoumarins and their metabolites in biological samples to understand their pharmacokinetic profiles, particularly elimination. scielo.org.mx An HPLC-DAD method was successfully developed and validated specifically for the simultaneous quantification of 5-O-β-D-galactopyranosyl-7-methoxy-3',4'-dihydroxy-4-phenylcoumarin (4-PC) and its aglycone in rat feces. scielo.org.mxresearchgate.netresearchgate.net
The sample preparation and the analytical method allowed for the first-time simultaneous determination of the parent glycoside (retention time, Rt = 2.4 min) and its metabolized aglycone (Rt = 7.5 min) in a fecal matrix. scielo.org.mxscielo.org.mx The recovery of the analytes from spiked fecal samples was high, with >98.02% for the 4-PC and >96.61% for its aglycone, demonstrating the method's suitability for pharmacokinetic studies. scielo.org.mxscielo.org.mx This method was successfully applied in a preliminary single-dose preclinical pharmacokinetic study in rats, confirming the in vivo hydrolysis of the this compound. scielo.org.mx
The identification of metabolites is a key step in understanding the biotransformation of a compound. In the context of this compound glycosides, a primary metabolite of interest is the aglycone, which is formed through hydrolysis. scielo.org.mx
For the analysis of 5-O-β-D-galactopyranosyl-7-methoxy-3',4'-dihydroxy-4-phenylcoumarin, the aglycone (7-methoxy-5,3',4'-trihydroxy-4-phenylcoumarin) was obtained via acid hydrolysis (2 M HCl) of the parent compound for use as an analytical standard. scielo.org.mxresearchgate.net The identity of metabolites isolated from biotransformation experiments or biological matrices is confirmed using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (1H-NMR, 13C-NMR), Mass Spectrometry (MS, particularly ESI-MS), and comparison of chromatographic retention times with known standards. ingentaconnect.comacademicjournals.org For example, the structures of biotransformed products from P. multiflorum cultures were elucidated using 1H-NMR, 13C-NMR, HMBC, and ESI-MS spectral data. academicjournals.org
Compound Names
Future Directions and Therapeutic Development for 4 Phenylcoumarins
Drug Discovery and Development Strategies
The development of 4-phenylcoumarins as therapeutic agents hinges on robust drug discovery and development strategies, from the initial identification of lead compounds to the creation of novel drug candidates with improved efficacy and selectivity.
The journey of developing 4-phenylcoumarin-based drugs begins with the identification of lead compounds, which can be sourced from natural products or synthetic libraries. Natural 4-phenylcoumarins, such as Mesuol (B97887) isolated from Marila pluricostata and Calocoumarin-A from Calophyllum inophyllum, have been identified as promising lead compounds for anti-HIV and cancer chemopreventive agents, respectively. biosynth.comresearchgate.netresearchgate.net Mesuol, for instance, inhibits HIV-1 replication by targeting the NF-κB pathway, making it a valuable starting point for developing new AIDS therapies. biosynth.comresearchgate.net
Once a lead compound is identified, optimization is crucial to enhance its potency, selectivity, and pharmacokinetic properties. This is often achieved through chemical modifications of the this compound scaffold. For example, a series of this compound derivatives were synthesized and evaluated for their anti-HIV activity, leading to the identification of compounds with significant inhibitory effects against HIV-1 reverse transcriptase (RT). nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the 6-position and a specific linker at the 7-position of the coumarin (B35378) scaffold were critical for optimal activity. nih.gov Similarly, synthetic this compound derivatives have been designed as tubulin polymerization inhibitors for breast cancer, with some compounds showing higher cytotoxic effects than the reference drug doxorubicin (B1662922). colab.wsnih.gov
The following table summarizes examples of lead this compound compounds and their therapeutic targets.
| Lead Compound/Derivative | Source/Origin | Therapeutic Target | Key Findings |
|---|---|---|---|
| Mesuol | Natural (Marila pluricostata) | HIV-1 (NF-κB pathway) | Inhibits HIV-1 replication, serving as a lead for anti-AIDS drug development. biosynth.comresearchgate.net |
| Calocoumarin-A | Natural (Calophyllum inophyllum) | Cancer Chemoprevention (EBV-EA inhibition) | Shows potent inhibitory activity against Epstein-Barr virus early antigen activation. researchgate.net |
| Hydrazone derivative 8b | Synthetic | HIV-1 Reverse Transcriptase | Exhibits significant inhibitory activity, comparable to Efavirenz. nih.gov |
| Thiazolidinone derivatives | Synthetic | Tubulin Polymerization (Breast Cancer) | Potent inhibitors of tubulin polymerization with high cytotoxicity against MCF-7 cells. colab.wsnih.gov |
The this compound core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. biosynth.commdpi.com This makes it an excellent starting point for designing novel drug candidates for a wide range of diseases. Ongoing research actively explores its potential as a scaffold for developing new therapeutic agents for conditions like inflammation, oxidative damage, and cancer. biosynth.com
The versatility of the this compound scaffold allows for the creation of hybrid molecules, where it is combined with other pharmacophores to enhance activity and selectivity. mdpi.com This molecular hybridization strategy has been employed to develop compounds with improved affinity and efficacy. rsc.org For instance, the hybridization of coumarins with other molecules has led to compounds with enhanced selectivity and potency in cancer therapy. mdpi.com
The development of new synthetic methods, such as the Pechmann reaction and metal-catalyzed reactions, has expanded the ability to create diverse libraries of this compound derivatives for screening against various diseases. researchgate.net These derivatives have shown promise as inhibitors of HIV-1 replication, antimalarial agents, and anti-inflammatory compounds. researchgate.net
A key goal in modern drug development is to create molecules that selectively modulate the activity of specific biological targets, thereby maximizing therapeutic effects while minimizing off-target side effects. The this compound scaffold has proven to be amenable to modifications that lead to the development of such selective modulators.
One notable example is the development of selective inhibitors of aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications. Studies have shown that having a phenyl moiety at the C4 position of the coumarin ring improves both the potency and selectivity of ALR2 inhibition. researchgate.net Specifically, 6,7-dihydroxy-4-phenylcoumarin was identified as a selective ALR2 inhibitor. researchgate.net
Furthermore, research has demonstrated that substitutions on the phenyl group of the coumarin can influence selectivity for different monoamine oxidase (MAO) enzymes. A phenyl group at the C-4 position favors MAO-A inhibition, while a phenyl group at the C-3 position enhances MAO-B inhibition. scienceopen.com This highlights the potential to fine-tune the selectivity of this compound derivatives. Additionally, certain 7-ethynyl-4-phenylcoumarin derivatives have been developed as selective inhibitors of human cytochrome P450s 1A1 and 1A2, enzymes involved in the metabolism of procarcinogens. acs.orgnih.gov
A patent has also been filed for this compound derivatives that act as specific mitochondrial RNA polymerase inhibitors for cancer treatment, further underscoring the potential for developing highly selective therapeutic agents from this scaffold. rsc.org
Challenges and Opportunities in this compound Research
Despite the therapeutic promise of 4-phenylcoumarins, several challenges must be addressed to facilitate their clinical translation. However, these challenges also present significant opportunities for innovation and research.
The primary challenges in this compound research include:
Bioavailability: Many coumarin derivatives suffer from poor solubility and are subject to rapid metabolism in the liver, which can limit their systemic exposure and therapeutic efficacy. mdpi.comresearchgate.net In silico studies on cinnamoyloxy-mammeisin predicted low oral bioavailability. nih.gov
Toxicity: Potential toxicity is a concern that requires careful evaluation. researchgate.net For example, in silico predictions for cinnamoyloxy-mammeisin indicated potential mutagenicity and toxicity to the liver and kidneys. nih.gov Some coumarins have been associated with hepatotoxicity and phototoxicity. frontiersin.org
Drug Resistance: As with many therapeutic agents, the development of resistance by pathogens or cancer cells is a potential hurdle. researchgate.net
These challenges open up several opportunities for research and development:
Advanced Drug Delivery Systems: Nanotechnology-based solutions, such as liposomal formulations and polymeric nanoparticles, can be employed to overcome bioavailability issues by improving solubility and enabling targeted drug delivery. mdpi.comresearchgate.net
Combination Therapy: Exploring the use of 4-phenylcoumarins in combination with existing chemotherapeutics could enhance treatment efficacy and potentially reduce drug resistance. mdpi.com
Structural Modification: Further chemical modifications of the this compound scaffold can lead to derivatives with improved safety profiles and better pharmacokinetic properties. rsc.org
Personalized Medicine: Tailoring the application of this compound-based therapies to the specific genetic and epigenetic profiles of tumors represents a significant step towards personalized cancer treatment. mdpi.com
Emerging Research Areas and Potential Applications
While the anticancer and antiviral properties of 4-phenylcoumarins are well-documented, research is expanding into new and emerging therapeutic areas.
Emerging applications for 4-phenylcoumarins include:
Neurodegenerative Diseases: The coumarin scaffold is being explored for the development of multi-target-directed ligands for diseases like Alzheimer's. mdpi.com These compounds are designed to simultaneously modulate different biological targets involved in the disease's progression. mdpi.com
Leishmaniasis: Synthetic this compound derivatives have been identified as potential candidates for the development of new antileishmanial drugs, with some compounds showing activity against Leishmania amazonensis. researchgate.net
Antibacterial Agents: 4-phenylcoumarins are being investigated as potential antibacterial agents, particularly against resistant strains. Cinnamoyloxy-mammeisin has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.se Molecular docking studies suggest that 4-phenyl hydroxycoumarins could be good templates for developing new antibacterial drugs that target enzymes like isoleucyl-tRNA synthetase. ni.ac.rs
Hepatitis A Virus (HAV): A new series of this compound derivatives has been synthesized and shown to be potent inhibitors of HAV 3C protease, a critical enzyme for viral replication. researchgate.netaphrc.orgnih.gov This highlights their potential in developing antiviral therapies for HAV.
Q & A
Q. What are the most efficient synthetic routes for 4-phenylcoumarin, and how do reaction conditions influence yield?
The Preyssler catalyst method under solvent-free conditions (130°C, 2 hours) achieves 90% yield by optimizing temperature and catalyst loading. Lower temperatures (e.g., 90°C) result in no reaction, while higher temperatures (150°C) promote side products. Reaction time studies show yields plateau after 2 hours . Alternative methods include Pechmann condensation or arylpropiolic acid cyclization, but solvent-free approaches reduce environmental impact .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves stereochemical ambiguities, as demonstrated for fluorophenyl-substituted derivatives . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹), critical for coumarin backbone validation .
Q. How can researchers validate the biological activity of this compound derivatives in preliminary assays?
Use in vitro assays like the Alamar Blue assay for antimicrobial activity (e.g., against Mycobacterium tuberculosis) or MTT assays for cytotoxicity profiling (e.g., MCF-7 breast cancer cells) . Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for anticancer studies) are essential for benchmarking .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound-based therapeutics?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like HIV-1 reverse transcriptase or tubulin. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity. For example, derivatives with electron-withdrawing groups show enhanced HIV-1 NNRTI activity .
Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?
Conduct meta-analyses of IC₅₀ values across studies, accounting for assay variability (e.g., cell line differences). For instance, anti-HIV EC₅₀ values range from 0.8–12 µM depending on substituents and viral strains . Validate discrepancies via orthogonal assays (e.g., SPR for binding kinetics vs. cellular infectivity assays) .
Q. How do researchers optimize multi-step syntheses of this compound analogs with complex substituents?
Employ iterative Design of Experiments (DoE) to optimize coupling reactions. For example, Suzuki-Miyaura cross-coupling of boronic acids with bromocoumarin precursors requires Pd(PPh₃)₄ catalysis and inert atmospheres. Monitor intermediates via TLC and purify via flash chromatography (hexane/EtOAc gradients) .
Q. What are the key considerations for transitioning this compound derivatives from in vitro to in vivo studies?
Assess pharmacokinetics (PK) using HPLC-MS for plasma stability and bioavailability. Lipinski’s Rule of Five guides lead optimization: logP <5, molecular weight <500 Da. For anti-HAV candidates, murine models evaluate liver toxicity and viral load reduction .
Methodological Guidance
Q. How should researchers design a literature review strategy for this compound-related studies?
Use databases like PubMed, SciFinder, and Reaxys with keywords: "this compound derivatives," "structure-activity relationship," and "synthetic methodology." Filter by publication date (last 10 years) and exclude non-peer-reviewed sources. Cross-reference citations in high-impact journals (e.g., Bioorganic Chemistry, European Journal of Medicinal Chemistry) .
Q. What experimental controls are essential in reproducibility studies for this compound synthesis?
Include negative controls (no catalyst) and internal standards (e.g., anthracene for yield calibration). Replicate reactions in triplicate, reporting mean ± SD. For crystallography, deposit data in the Cambridge Structural Database (CSD) to enable independent validation .
Q. How can researchers address conflicting spectral data in this compound characterization?
Compare experimental NMR shifts with computed spectra (Gaussian 09) and literature benchmarks. For example, aromatic proton shifts in DMSO-d₆ should align within 0.1–0.3 ppm of published values. Use DEPT-135 to distinguish CH₂/CH₃ groups in ambiguous cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
